Methyl 4-fluorocinnamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (E)-3-(4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCAEKOZRUMTB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 4-fluorocinnamate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of methyl 4-fluorocinnamate, a versatile fluorinated organic compound of significant interest to the pharmaceutical and materials science sectors. We will explore its core physicochemical properties, characteristic spectroscopic data, and principal synthetic methodologies, with a focus on the Horner-Wadsworth-Emmons reaction. The strategic incorporation of fluorine imparts unique electronic properties that enhance the molecule's utility as a synthetic intermediate. This guide will explain the causality behind its reactivity and highlight its applications as a key building block in the development of advanced therapeutic agents, making it an indispensable resource for researchers and drug development professionals.
Introduction: The Strategic Role of Fluorine in Cinnamate Scaffolds
Cinnamic acid and its esters are ubiquitous scaffolds in natural products and synthetic chemistry, forming the basis for a wide array of bioactive molecules and functional materials. The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, is a deliberate and strategic modification. In medicinal chemistry, fluorine is often considered a "magic element" due to its profound ability to modulate a molecule's biological and physical properties.[1] Its high electronegativity and relatively small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]
This compound serves as a prime example of a fluorinated building block.[2] It combines the α,β-unsaturated ester functionality, a valuable Michael acceptor and dienophile, with a para-fluorophenyl group. This substitution enhances its utility in organic synthesis and makes it a crucial intermediate for creating complex molecules with improved efficacy and pharmacokinetic profiles, particularly in the development of novel anti-inflammatory and analgesic agents.[2] This guide aims to provide a comprehensive technical overview of this important compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis. The data presented below has been consolidated from authoritative chemical databases and spectroscopic analyses.
Core Physicochemical Data
A summary of the key physical and chemical identifiers for this compound is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl (E)-3-(4-fluorophenyl)prop-2-enoate | [2] |
| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate | [2] |
| CAS Number | 96426-60-7 | [2] |
| Molecular Formula | C₁₀H₉FO₂ | [2] |
| Molecular Weight | 180.18 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | Data not consistently available. For context, the non-fluorinated analog, methyl cinnamate, melts at 34-38 °C. | [4] |
| Storage | Store at 0-8°C | [2] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key features are outlined below.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is highly characteristic. The two vinyl protons exhibit a large coupling constant (J ≈ 16.0 Hz), which is definitive for the (E)- or trans-isomer.[3] The aromatic protons typically appear as multiplets due to fluorine-proton coupling.
-
δ (ppm): 7.66 (d, J=16.0 Hz, 1H), 7.55-7.45 (m, 2H), 7.15-7.05 (m, 2H), 6.38 (d, J=16.0 Hz, 1H), 3.78 (s, 3H).[3]
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ (ppm): 167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8.[3]
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ (ppm): -109.6.[3]
-
Synthesis and Reactivity
Preferred Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for synthesizing α,β-unsaturated esters like this compound.[6] This olefination reaction involves a stabilized phosphonate ylide (carbanion) reacting with an aldehyde.
Causality: The HWE reaction is favored over the classical Wittig reaction for several key reasons:
-
Higher Reactivity: The phosphonate-stabilized carbanion is more nucleophilic than the analogous phosphonium ylide, allowing for reactions with a wider range of aldehydes under milder conditions.
-
Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer in pharmaceutical applications.
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, unlike the triphenylphosphine oxide byproduct from the Wittig reaction, which often requires chromatography for removal.
The general mechanism for the HWE reaction is depicted below.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
Other Synthetic Pathways
-
Fischer Esterification: this compound can also be synthesized via acid-catalyzed esterification of 4-fluorocinnamic acid with methanol. This is a reliable method if the carboxylic acid precursor is readily available.
-
Heck Reaction: Palladium-catalyzed coupling of 4-fluoro-iodobenzene with methyl acrylate offers another route, though it requires more specialized catalytic conditions.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Development: It is a key starting material for synthesizing more complex molecules with potential therapeutic activities. The fluorinated phenyl ring and the reactive double bond allow for a wide range of subsequent chemical transformations. It has been specifically identified as an intermediate for anti-inflammatory and analgesic agents.[2]
-
Bioisosteric Replacement: The fluorophenyl group can act as a bioisostere for other groups, such as a phenyl or even a thiophene ring. The C-F bond is metabolically stable and can enhance lipophilicity, which is crucial for membrane permeability and reaching biological targets.
-
Polymer Chemistry: This compound can be used as a monomer in the formulation of specialty polymers, where the fluorine atom can impart desirable properties like improved thermal stability and distinct mechanical characteristics.[2]
-
Aromatic Compounds: It also finds use in the synthesis of unique aromatic compounds for various industries.[2]
Experimental Protocol: Synthesis of this compound via HWE
This protocol describes a robust, lab-scale synthesis of methyl (E)-4-fluorocinnamate using an aqueous HWE reaction, which is both efficient and environmentally conscious.
Materials and Reagents
-
4-Fluorobenzaldehyde
-
Trimethyl phosphonoacetate
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq), trimethyl phosphonoacetate (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add deionized water to the flask to create a solution with a concentration of approximately 0.5 M with respect to the aldehyde.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution to the flask.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a white solid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
While comprehensive toxicity data is not available, standard laboratory safety practices should be observed. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is more than a simple derivative; it is a strategically designed synthetic intermediate that leverages the unique properties of fluorine to great effect. Its robust and stereoselective synthesis via the Horner-Wadsworth-Emmons reaction makes it readily accessible. For researchers in drug discovery and materials science, this compound offers a reliable starting point for constructing complex molecular architectures with enhanced biological activity and tailored physical properties. As the demand for sophisticated fluorinated compounds continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase.
References
- 1. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 403-33-8 Cas No. | Methyl 4-fluorobenzoate | Matrix Scientific [matrixscientific.com]
- 4. 4-Fluorocinnamic acid [webbook.nist.gov]
- 5. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Methyl 4-fluorocinnamate for Drug Discovery Professionals
CAS Number: 96426-60-7
Introduction: The Strategic Advantage of Fluorination in Cinnamate Scaffolds
Methyl 4-fluorocinnamate, a fluorinated derivative of cinnamic acid, is a versatile building block in modern medicinal chemistry.[1] Its strategic importance lies in the subtle yet profound influence of the fluorine atom on the molecule's physicochemical and pharmacological properties. For researchers and drug development professionals, understanding the nuances of this compound—from its synthesis and characterization to its application in designing novel therapeutics—is paramount. This guide provides a comprehensive technical overview of this compound, offering field-proven insights into its synthesis, spectral analysis, and its emerging role in the development of next-generation anti-inflammatory agents. The unique fluorine substitution enhances its reactivity and selectivity in various chemical reactions, making it an essential intermediate in the synthesis of biologically active molecules.[1]
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 96426-60-7 | [1][2] |
| Molecular Formula | C₁₀H₉FO₂ | [1][2] |
| Molecular Weight | 180.18 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 45-49 °C | |
| Synonyms | (E)-Methyl 3-(4-fluorophenyl)acrylate | [2] |
Synthesis of this compound: A Practical Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-fluorocinnamic acid. This acid-catalyzed reaction is an equilibrium process, and the protocol below is optimized to drive the reaction towards the desired ester product.
Reaction Scheme: Fischer Esterification
Caption: Fischer esterification of 4-fluorocinnamic acid.
Experimental Protocol: Synthesis and Purification
Materials:
-
4-Fluorocinnamic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorocinnamic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification (Optional): If necessary, the product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization: Unveiling the Molecular Structure
A detailed analysis of the spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Vinylic proton (β to carbonyl) |
| ~7.50 | m | 2H | Aromatic protons (ortho to fluoro) |
| ~7.10 | m | 2H | Aromatic protons (meta to fluoro) |
| ~6.35 | d | 1H | Vinylic proton (α to carbonyl) |
| ~3.75 | s | 3H | Methyl ester protons |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester carbonyl) |
| ~163 (d, ¹JCF ≈ 250 Hz) | C-F (aromatic) |
| ~143 | Vinylic carbon (β to carbonyl) |
| ~131 (d, ³JCF ≈ 8 Hz) | Aromatic carbons (ortho to fluoro) |
| ~130 | Aromatic carbon (ipso to cinnamate) |
| ~118 | Vinylic carbon (α to carbonyl) |
| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic carbons (meta to fluoro) |
| ~52 | O-CH₃ (methyl ester) |
Infrared (IR) Spectroscopy
The IR spectrum helps identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic & Vinylic |
| ~2950 | C-H stretch | Aliphatic (methyl) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1640 | C=C stretch | Alkene |
| ~1600, 1510, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester |
| ~1230 | C-F stretch | Aryl fluoride |
| ~980 | =C-H bend | Trans alkene |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound is expected at m/z 180. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 149) and the carbomethoxy group (-COOCH₃, m/z 121).
Applications in Drug Development: A Focus on Anti-Inflammatory Agents
The incorporation of a fluorine atom into a drug candidate can significantly enhance its pharmacological profile.[3] This is often attributed to several factors:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[4][5] This can block "soft spots" in a molecule that are prone to metabolism, thereby increasing the drug's half-life and bioavailability.[5]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of the drug.[4]
-
Improved Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes and reach its target.[4]
Cinnamic acid and its derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory properties.[6] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.
The 4-fluoro substituent in this compound is strategically placed to leverage the benefits of fluorination. It can enhance the molecule's ability to interact with the active sites of inflammatory enzymes while also improving its pharmacokinetic properties. This makes this compound a valuable scaffold for the design and synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.
Workflow for Evaluating Anti-Inflammatory Potential
Caption: A typical workflow for drug discovery.
Conclusion
This compound is a compound of significant interest to the drug discovery community. Its straightforward synthesis, well-defined physicochemical properties, and the strategic placement of a fluorine atom make it an attractive starting point for the development of novel therapeutics, particularly in the area of anti-inflammatory medicine. This guide has provided a comprehensive overview of the essential technical information required for researchers to effectively utilize this valuable chemical entity in their research and development endeavors. The continued exploration of fluorinated cinnamate derivatives holds great promise for the future of medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl 4-Fluorocinnamate in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility of methyl 4-fluorocinnamate, a versatile intermediate in pharmaceuticals and organic synthesis.[1] While specific quantitative solubility data for this compound is not extensively published, this paper will equip you with the theoretical framework to predict its behavior and the practical methodology to determine its solubility experimentally.
Introduction to this compound and its Solubility
This compound (MF-Cin), with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol , is a derivative of cinnamic acid. The presence of the fluorine atom and the ester functional group significantly influences its physicochemical properties, including its solubility in various organic solvents.[1] Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a critical parameter in drug development, affecting bioavailability, formulation, and dosage.[2][3]
The structure of MF-Cin, featuring a phenyl ring, a double bond, and a methyl ester group, suggests a molecule of moderate polarity. The fluorination at the para position of the phenyl ring further alters its electronic properties and intermolecular interactions.
Theoretical Framework for Predicting Solubility
In the absence of extensive experimental data, theoretical models provide a robust framework for predicting solubility. The principle of "like dissolves like" is a fundamental concept, where solutes tend to dissolve in solvents with similar polarity.[4]
Polarity and Hydrogen Bonding
The polarity of a solvent is a crucial factor in determining its ability to dissolve a given solute. Solvents can be broadly classified as polar (protic and aprotic) and non-polar.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. The ester group in this compound can act as a hydrogen bond acceptor, suggesting favorable interactions with protic solvents.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, THF): These solvents have a significant dipole moment but do not have O-H or N-H bonds for hydrogen donation. They are effective at solvating polar solutes through dipole-dipole interactions.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and interact primarily through weaker van der Waals forces. The aromatic ring and the hydrocarbon backbone of this compound suggest some solubility in non-polar solvents, although likely less than in polar solvents.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model separates the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5][6] The principle is that substances with similar HSP values are likely to be miscible.
The HSP distance (Ra) between two substances can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Predicted Solubility Profile of this compound
Based on the theoretical principles discussed, a predicted qualitative solubility profile for this compound in a range of common organic solvents is presented in the table below. This table is a scientifically informed estimation and should be validated by experimental determination.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The ability of methanol to act as a hydrogen bond donor will facilitate strong interactions with the ester and fluoro groups of MF-Cin. The small size of methanol also aids in effective solvation. |
| Ethanol | High | Similar to methanol, ethanol can engage in hydrogen bonding. The slightly larger alkyl chain may slightly reduce solubility compared to methanol, but it is still expected to be a good solvent. | |
| Polar Aprotic | Acetone | High | The strong dipole moment of acetone will lead to favorable dipole-dipole interactions with the polar functionalities of MF-Cin. |
| Ethyl Acetate | High | Structurally similar to a portion of the solute, promoting "like dissolves like" interactions. It is a moderately polar solvent capable of solvating the ester group effectively.[7] | |
| Dichloromethane (DCM) | High | A versatile solvent with a moderate polarity that is effective at dissolving a wide range of organic compounds. Its ability to engage in dipole-dipole interactions makes it a good candidate for dissolving MF-Cin. | |
| Chloroform | High | Similar to DCM, chloroform is a good solvent for many organic compounds due to its polarity and ability to form weak hydrogen bonds. | |
| Tetrahydrofuran (THF) | High | As a cyclic ether, THF is a moderately polar solvent that is miscible with water and can dissolve a wide range of organic compounds.[8][9] Its ability to accept hydrogen bonds makes it a suitable solvent. | |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for a wide variety of organic compounds, including those with moderate to high polarity. | |
| Non-Polar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the phenyl ring of MF-Cin through π-π stacking. However, the overall polarity difference will likely limit high solubility.[10] |
| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane will have weak interactions with the polar ester and fluoro groups of MF-Cin, leading to poor solubility.[11] |
Experimental Determination of Solubility
To obtain accurate quantitative data, experimental determination of solubility is essential. The following section provides a detailed protocol for determining the solubility of this compound using the shake-flask method, a widely accepted and reliable technique.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram, generated using DOT language, illustrates the key steps in the experimental determination of solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Quantitative Structure-Property Relationship → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. hansen-solubility.com [hansen-solubility.com]
- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 10. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hexane, 2-methyl-4-methylene- [webbook.nist.gov]
A Technical Guide to the Biological Activity of Methyl 4-Fluorocinnamate Derivatives: From Synthesis to Therapeutic Potential
Abstract
Methyl 4-fluorocinnamate and its derivatives represent a compelling class of compounds in modern drug discovery, leveraging the unique properties of the cinnamate scaffold and the strategic incorporation of fluorine. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the diverse biological activities exhibited by these molecules. We explore the foundational role of the 4-fluoro substitution in modulating metabolic stability and target engagement. The guide delves into key therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities, elucidating the underlying mechanisms of action. Detailed experimental protocols for core biological assays are provided, alongside a discussion of synthetic strategies and critical structure-activity relationships (SAR). This document serves as a comprehensive resource to accelerate the exploration and development of this compound derivatives as next-generation therapeutic agents.
Introduction: The Strategic Value of the 4-Fluorocinnamate Scaffold
Cinnamic acid and its derivatives are naturally occurring phenylpropanoids that have long been recognized for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The core structure, characterized by a benzene ring, an alkene double bond, and a carboxylic acid group, offers a versatile platform for chemical modification, enabling the synthesis of bioactive agents with enhanced efficacy.[2]
The "Fluorine Advantage" in Medicinal Chemistry
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance the molecule's ability to cross cellular membranes.[1]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor but not a donor, altering the interaction profile of a molecule with its biological target.[3] This can lead to enhanced binding affinity and selectivity.
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.
The strategic placement of fluorine at the C-4 position of the phenyl ring in methyl cinnamate creates a key intermediate, this compound, which serves as a foundational building block for developing novel pharmaceuticals, agrochemicals, and advanced materials.[4]
Key Biological Activities & Mechanistic Insights
The unique chemical features of the this compound scaffold have led to the exploration of its derivatives across multiple therapeutic areas. The fluorine substitution often enhances the inherent biological activities of the parent cinnamate structure.
Anti-inflammatory Activity
Cinnamic acid derivatives are known to possess significant anti-inflammatory properties.[1][5][6] This activity is often attributed to their ability to modulate key inflammatory pathways.
Mechanism of Action: A primary mechanism involves the inhibition of enzymes responsible for producing pro-inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[5][7] By blocking these enzymes, the synthesis of prostaglandins and leukotrienes is reduced, leading to a decrease in inflammation, edema, and pain. The 4-fluoro substituent can enhance the binding of these derivatives to the active sites of COX and LOX enzymes, potentially leading to more potent and selective inhibition.
Signaling Pathway: COX/LOX Inhibition
Caption: Inhibition of the Arachidonic Acid Cascade.
Experimental Protocol: In Vitro COX-2 Inhibition Assay This protocol outlines a standard procedure for assessing the inhibitory activity of test compounds against the COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (pH 8.0).
-
Prepare solutions of COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).
-
Dissolve this compound derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 10 µL of COX-2 enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 2 minutes at 25°C.
-
Measure the absorbance at 590 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Derivatives of cinnamic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[1][8][9]
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. They can induce apoptosis (programmed cell death), cause cell cycle arrest (preventing cancer cells from dividing), and inhibit protein kinases that are crucial for tumor growth and survival.[10][11] The 4-fluoro-phenyl moiety can engage in specific hydrophobic and electronic interactions within the ATP-binding pocket of kinases, a mechanism exploited by many successful kinase inhibitors.[10]
Data Summary: Representative Cytotoxicity of Cinnamate & Coumarin Derivatives The following table summarizes the IC50 values for related compounds, demonstrating the potential for this structural class.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinoline | Compound 2i | BGC823 (Gastric) | 4.65 | [12] |
| 4-Anilinoquinoline | Compound 1f | HeLa (Cervical) | 10.18 | [12] |
| 4-Methylcoumarin | Compound 11 | MCF-7 (Breast) | 25.1 | [8] |
| 4-Methylcoumarin | Compound 11 | LS180 (Colon) | 25.2 | [8] |
| cis-Khellactone | Compound 3a | HEPG-2 (Liver) | 8.51 | [9] |
Experimental Workflow: Anticancer Screening
Caption: Workflow for Anticancer Drug Discovery.
Experimental Protocol: MTT Assay for Cell Viability This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture:
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO) and incubate for 72-96 hours.[12]
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
-
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Cinnamic acid derivatives have shown promise as both antibacterial and antifungal agents.[13][14]
Mechanism of Action: The antimicrobial action of these compounds can be varied. They are known to disrupt microbial cell membranes, inhibit essential enzymes, and prevent biofilm formation.[1] For instance, halogenated cinnamic acid esters have been shown to inhibit the fungal enzyme 14α-demethylase, which is critical for ergosterol biosynthesis and cell membrane integrity.[14][15] The increased lipophilicity from the ester group and the electronic properties of the 4-fluoro substituent can enhance passage through the microbial cell wall and improve binding to intracellular targets.[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation:
-
Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria or 48 hours for yeast.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Synthesis and Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on their specific chemical structure. Understanding these relationships is crucial for designing more potent and selective drug candidates.
General Synthetic Strategies
The synthesis of this compound derivatives typically begins with a condensation reaction, such as the Knoevenagel-Doebner condensation, between 4-fluorobenzaldehyde and malonic acid.[7] The resulting 4-fluorocinnamic acid can then be esterified (e.g., Fischer esterification) to yield the methyl ester.[13] From this core structure, a diverse library of derivatives can be created by modifying the ester group into amides, hydrazones, or other functionalities to probe interactions with biological targets.[17]
Key SAR Insights
-
Role of the 4-Fluoro Group: As discussed, this group is critical for enhancing metabolic stability and modulating target binding.[3][18] Studies on related fluorinated compounds show that the degree and position of fluorination can dramatically alter inhibitory potency.[19]
-
Ester/Amide Modification: The nature of the group replacing the methyl ester significantly impacts activity. Increasing the alkyl chain length of the ester can increase lipophilicity and antibacterial activity, though bulky groups may introduce steric hindrance.[16] Replacing the ester with an amide can introduce new hydrogen bonding capabilities, potentially improving target affinity.
-
Substituents on the Phenyl Ring: While this guide focuses on the 4-fluoro derivative, the addition of other substituents (e.g., hydroxyl, methoxy groups) on the phenyl ring can further tune the electronic properties and biological activity of the molecule.[2]
SAR Logic Diagram
Caption: Key structural elements influencing biological activity.
Conclusion and Future Directions
This compound derivatives are a promising class of compounds with a broad spectrum of demonstrable biological activities. The strategic incorporation of a 4-fluoro substituent provides a distinct advantage, enhancing both the pharmacokinetic and pharmacodynamic properties of the cinnamate scaffold. The versatility of this core structure allows for extensive chemical modification, making it an ideal starting point for lead optimization campaigns in anti-inflammatory, anticancer, and antimicrobial drug discovery.
Future research should focus on synthesizing and screening larger, more diverse libraries of these derivatives to build more comprehensive SAR models. Elucidating specific molecular targets through techniques like proteomics and molecular docking will be crucial for mechanism-of-action studies. Ultimately, the continued exploration of this compound derivatives holds significant potential for the development of novel and effective therapies for a range of human diseases.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study [mdpi.com]
- 17. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 4-Fluorocinnamate in Modern Medicinal Chemistry: A Technical Guide
Abstract
Methyl 4-fluorocinnamate, a halogenated derivative of the naturally occurring cinnamic acid scaffold, is emerging as a valuable and versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom at the para-position of the phenyl ring, coupled with the methyl ester functionality, imparts unique physicochemical properties that can be exploited for the rational design of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a generic overview to a detailed analysis of its role in the synthesis of bioactive molecules. We will delve into its potential in the development of anticancer, anti-inflammatory, and enzyme-inhibiting compounds, underpinned by mechanistic insights, detailed experimental protocols, and a critical evaluation of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.
Introduction: The Rationale for Fluorination and Methylation in Cinnamate Scaffolds
Cinnamic acid and its derivatives have long been recognized for their broad spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] The core cinnamate structure provides a robust and readily modifiable scaffold for medicinal chemists. The true potential of this scaffold, however, is often unlocked through strategic functionalization. The focus of this guide, this compound, exemplifies two powerful strategies in modern drug design: fluorination and methylation.
The Fluorine Advantage: The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing pKa and hydrogen bonding capabilities. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5]
The "Magic Methyl" Effect: The methyl group, while seemingly simple, can have a dramatic impact on a molecule's biological activity, an effect often referred to as the "magic methyl" effect.[6][7][8] It can enhance binding to a target protein through favorable van der Waals interactions or by displacing water molecules from a hydrophobic pocket. Additionally, methylation can influence the conformation of a molecule, locking it into a more bioactive shape.
This compound, therefore, is not merely another cinnamate derivative but a carefully orchestrated combination of functionalities designed to enhance its potential as a precursor for drug discovery.
Potential Therapeutic Applications of this compound
The unique structural features of this compound make it an attractive starting point for the synthesis of a variety of therapeutic agents. Below, we explore its potential in several key areas of medicinal chemistry.
Anticancer Drug Discovery: A Scaffold for Cytotoxic Agents
The cinnamide moiety is a recurring motif in a number of potent anticancer agents.[2][9] The 4-fluorophenyl group, in particular, is a key component of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2] This suggests that derivatives of this compound could be promising candidates for the development of new anticancer drugs.
Hypothesized Mechanism of Action: While the precise mechanism would depend on the final structure of the derivative, one plausible pathway for cinnamide-based anticancer agents is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][7] Many cytotoxic drugs exert their effects by disrupting the normal cell cycle, preventing cancer cells from proliferating.
Logical Workflow for Anticancer Drug Discovery from this compound
Caption: Workflow for developing anticancer agents from this compound.
Anti-inflammatory Agents: Targeting the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cinnamic acid derivatives have demonstrated anti-inflammatory properties, and the unique electronic and steric features of this compound could be harnessed to develop more potent and selective anti-inflammatory drugs.[10][11][12]
Potential Mechanism of Action: The anti-inflammatory effects of cinnamate derivatives are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.[12] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][12] By inhibiting the activation of NF-κB, derivatives of this compound could potentially reduce the production of these inflammatory mediators.
Signaling Pathway for Cinnamate-Mediated Anti-inflammatory Action
Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.
Enzyme Inhibition: A Strategy for Targeted Drug Design
The cinnamate scaffold can be tailored to fit into the active sites of various enzymes, making it a promising starting point for the development of enzyme inhibitors. The fluorine and methyl groups of this compound can play crucial roles in enhancing binding affinity and selectivity.
Potential Targets and Mechanisms:
-
Carbonic Anhydrases (CAs): Some fluorinated compounds have shown potent inhibition of CAs, enzymes involved in various physiological processes. The fluorine atom can participate in favorable interactions within the enzyme's active site.[13]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. The aromatic ring and ester functionality of this compound could be modified to interact with the active site of these enzymes.[13]
-
Kinases: Kinases are crucial regulators of cell signaling and are major targets in cancer therapy. The 4-fluorophenyl moiety is a known pharmacophore in some kinase inhibitors.[14]
The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.[15]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of bioactive derivatives from this compound and for their subsequent biological evaluation.
Synthesis of Cinnamide Derivatives
The following protocol describes a general method for the synthesis of cinnamides from this compound, which can be adapted for a variety of amines to create a library of compounds for screening.[1][16]
Protocol: Enzymatic Synthesis of N-Substituted-4-fluorocinnamamides
-
Materials:
-
This compound
-
Substituted amine (e.g., phenylethylamine)
-
Immobilized lipase (e.g., Lipozyme® TL IM)
-
Solvent (e.g., tert-butyl methyl ether)
-
Continuous-flow microreactor system
-
Syringe pumps
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
-
-
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Prepare a solution of the substituted amine in the same solvent.
-
Pack a microreactor column with the immobilized lipase.
-
Using separate syringe pumps, introduce the two reactant solutions into a Y-mixer before they enter the packed microreactor.
-
Control the flow rates to achieve the desired residence time (e.g., 40 minutes) and molar ratio of reactants.
-
Maintain the reactor at the optimal temperature (e.g., 45°C).
-
Collect the reaction mixture at the outlet of the reactor.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.
-
Characterize the final product using NMR and mass spectrometry.
-
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][17]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the synthesized this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Quantitative Data Summary: Hypothetical Anticancer Activity of Methyl 4-Fluorocinnamide Derivatives
| Compound | R-Group on Cinnamide | Cancer Cell Line | IC50 (µM) |
| MFC-1 | Phenyl | MCF-7 | 15.2 |
| MFC-2 | 4-Hydroxyphenyl | MCF-7 | 9.8 |
| MFC-3 | 3,4-Dimethoxyphenyl | MCF-7 | 22.5 |
| MFC-4 | Phenyl | A-549 | 18.7 |
| MFC-5 | 4-Hydroxyphenyl | A-549 | 12.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
| Doxorubicin | (Positive Control) | A-549 | 1.2 |
Conclusion and Future Directions
This compound represents a promising and strategically designed starting material for the discovery of novel therapeutic agents. Its unique combination of a fluorinated aromatic ring and a reactive methyl ester provides a solid foundation for the synthesis of diverse libraries of compounds with potential applications in oncology, inflammation, and enzyme inhibition. The experimental protocols detailed in this guide offer a practical framework for researchers to explore the medicinal chemistry of this versatile scaffold.
Future research should focus on the synthesis and screening of a wider range of this compound derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The strategic application of this compound in medicinal chemistry holds significant promise for the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajouronline.com [ajouronline.com]
- 8. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Strategic Utility of Methyl 4-Fluorocinnamate in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Rise of Fluorine in Complex Molecule Synthesis
In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors, the strategic incorporation of fluorine atoms has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—offer a powerful toolkit for fine-tuning the biological activity and material characteristics of organic compounds.[1][2][3] Among the myriad of fluorinated building blocks, methyl 4-fluorocinnamate has emerged as a particularly versatile and valuable precursor. Its rigid, planar structure, coupled with the electron-withdrawing nature of the para-fluoro substituent and the reactive α,β-unsaturated ester moiety, provides a unique confluence of chemical handles for the construction of complex molecular architectures.[4] This guide aims to provide an in-depth technical overview of this compound, from its synthesis and characterization to its application as a pivotal precursor in the synthesis of high-value molecules, with a particular focus on the drug development pipeline.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis. This compound is a white to off-white solid at room temperature, and its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉FO₂ | [4] |
| Molecular Weight | 180.18 g/mol | [4] |
| CAS Number | 96426-60-7 | [4] |
| Melting Point | 33-38 °C | |
| Boiling Point | 260-262 °C | |
| Solubility | Soluble in methanol, chloroform; Insoluble in water. |
The spectroscopic signature of this compound is critical for its identification and for monitoring reaction progress. The key spectral features are outlined below, providing a baseline for researchers working with this compound.
| Spectroscopic Data | Key Features and Interpretations | Source(s) |
| ¹H NMR | Signals corresponding to the aromatic protons (split into two doublets due to fluorine coupling), the vinylic protons (two doublets with a large coupling constant indicative of a trans-alkene), and a singlet for the methyl ester protons. | [5] |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), the vinylic carbons, and the methyl ester carbon. | [5] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, the C=C stretch of the alkene, and the C-F stretch of the aromatic ring. | [6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [7] |
Synthetic Pathways to this compound
The accessibility of a precursor is a critical factor in its widespread adoption. This compound can be reliably synthesized through several established methods, with the choice of route often depending on the availability of starting materials, desired scale, and stereochemical considerations.
The Wittig Reaction: A Cornerstone of Alkene Synthesis
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[8] In the context of this compound synthesis, this reaction involves the coupling of 4-fluorobenzaldehyde with a stabilized phosphorus ylide, typically methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide generally favors the formation of the thermodynamically more stable (E)-isomer, which is the desired stereochemistry for this compound.
Diagram 1: Wittig Reaction for the Synthesis of this compound
Caption: The Wittig reaction provides a reliable route to this compound.
Experimental Protocol: Wittig Synthesis of this compound [8]
-
Ylide Generation (if not commercially available): To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl bromoacetate and triphenylphosphine in an appropriate anhydrous solvent (e.g., THF). Stir the mixture at room temperature until the formation of the phosphonium salt is complete. Cool the suspension to 0 °C and slowly add a strong base (e.g., n-butyllithium) dropwise. A color change indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired this compound.
Causality Behind Experimental Choices: The use of anhydrous conditions is crucial to prevent the quenching of the strongly basic ylide. The slow addition of the aldehyde at low temperature helps to control the exothermic reaction and minimize side products. The choice of a stabilized ylide is key to achieving high (E)-selectivity.
Fischer Esterification: A Classic and Economical Approach
For laboratories with access to 4-fluorocinnamic acid, the Fischer esterification offers a straightforward and atom-economical route to the corresponding methyl ester.[9][10] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol in this case) is typically used, and in some instances, the water byproduct is removed.
Diagram 2: Fischer Esterification for this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. ikprress.org [ikprress.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-FLUOROCINNAMIC ACID(14290-86-9) 1H NMR [m.chemicalbook.com]
- 6. 4-Fluorocinnamic acid [webbook.nist.gov]
- 7. Methyl 4-fluorobenzoate [webbook.nist.gov]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Methyl 4-Fluorocinnamate as a Substrate for Enzyme Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of a Fluorinated Cinnamate in Biocatalysis
Methyl 4-fluorocinnamate is a versatile chemical compound primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a cinnamate backbone, is a common motif in a vast array of biologically active molecules and natural products.[2] The strategic placement of a fluorine atom on the phenyl ring enhances the molecule's reactivity and provides a unique probe for studying enzymatic mechanisms, making it an excellent model substrate for a variety of enzyme-catalyzed reactions.[1]
This guide provides an in-depth exploration of this compound as a substrate for hydrolase enzymes, particularly esterases and lipases. We will delve into the principles of the enzymatic reaction, provide detailed, validated protocols for activity and kinetic analysis, and discuss the broader applications of this system in biocatalysis and pharmaceutical research.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₉FO₂ | [3] |
| Molecular Weight | 180.18 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 45-49 °C | [3] |
| Linear Formula | FC₆H₄CH=CHCO₂CH₃ | [3] |
| Primary Application | Intermediate in organic synthesis for pharmaceuticals and polymers. |[1] |
Part 1: The Enzymatic Reaction - Principles of Ester Hydrolysis
The primary enzymatic reaction involving this compound is the hydrolysis of its methyl ester bond. This reaction is predominantly catalyzed by hydrolases, a class of enzymes that use water to break down chemical bonds. Specifically, esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are highly effective for this transformation.
Reaction Mechanism
Lipases and esterases typically employ a conserved catalytic triad of amino acids (usually Serine-Histidine-Aspartate) within their active site.[4] The hydrolysis proceeds via a two-step mechanism involving nucleophilic attack by the serine residue on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of methanol. Finally, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing 4-fluorocinnamic acid and regenerating the free enzyme for the next catalytic cycle.
Caption: Generalized mechanism for the lipase/esterase-catalyzed hydrolysis of this compound.
Causality Behind Experimental Design
-
Enzyme Selection: Candida antarctica Lipase B (CalB) is one of the most widely used biocatalysts due to its broad substrate specificity, high stability in organic solvents, and high enantio- and regioselectivity.[4][5] It is highly active toward a wide range of esters, making it an ideal choice for reactions with this compound.[4] While other lipases or esterases can be used, CalB (often immobilized as Novozym 435) provides a robust and reliable starting point for protocol development.[6]
-
Solvent and pH: The low aqueous solubility of this compound necessitates careful solvent selection.
-
Aqueous Buffers with Co-solvents: For kinetic studies, a buffered aqueous solution (e.g., sodium phosphate, pH 7.0-8.0) is common. A small percentage of a water-miscible organic solvent (e.g., DMSO, acetone) is required to dissolve the substrate. The final concentration of the co-solvent should be kept low (typically <5% v/v) to minimize enzyme denaturation.
-
Biphasic or Organic Media: For synthetic applications like transesterification, non-polar organic solvents (e.g., hexane, isooctane) are used.[7] This shifts the thermodynamic equilibrium away from hydrolysis and towards synthesis.
-
-
Temperature: Most lipases, including CalB, are stable and active at temperatures between 30-60°C. However, for kinetic resolutions, lower temperatures can sometimes enhance enantioselectivity, albeit at the cost of a slower reaction rate.[8]
-
Reaction Monitoring: The progress of the hydrolysis can be monitored by several methods, each with distinct advantages.
Table 2: Comparison of Reaction Monitoring Techniques
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Spectrophotometry | Measures the change in UV absorbance as the substrate is converted to the product, which has a different absorbance spectrum. | Continuous, real-time monitoring; high-throughput capability.[9] | Can be affected by turbidity; requires a chromophoric change. |
| pH-Stat Titration | The production of 4-fluorocinnamic acid lowers the pH. A titrator adds a base to maintain a constant pH, and the rate of addition equals the reaction rate. | Direct measurement of acid production; highly accurate for kinetics. | Requires specialized equipment; not suitable for high-throughput screening. |
| HPLC / UHPLC-MS/MS | Separates and quantifies the substrate and product at specific time points. | Highly specific and sensitive; can detect multiple components simultaneously.[10][11] | Discontinuous (requires quenching); lower throughput; more complex sample preparation.[12] |
Part 2: Experimental Protocols
These protocols are designed to be self-validating by including necessary controls and providing a clear path for data interpretation.
Protocol 1: Spectrophotometric Assay for Measuring Hydrolysis Rate
This protocol provides a continuous method for determining the initial rate of enzymatic hydrolysis. The key is the difference in the UV absorbance spectrum between the ester (this compound) and the carboxylic acid product (4-fluorocinnamic acid).
1. Objective: To determine the specific activity of a hydrolase enzyme using this compound as the substrate.
2. Materials:
-
Hydrolase enzyme (e.g., Candida antarctica Lipase B)
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sodium Phosphate Buffer (50 mM, pH 7.5)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
3. Reagent Preparation:
-
Substrate Stock Solution (20 mM): Dissolve 18.02 mg of this compound in 5.0 mL of DMSO. Store at -20°C.
-
Enzyme Stock Solution (1 mg/mL): Dissolve 5 mg of lipase powder in 5.0 mL of cold phosphate buffer. Keep on ice and use within a few hours.[13] Further dilutions should be made in cold buffer immediately before use.
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5.
4. Wavelength Determination (Scan):
-
Prepare two cuvettes with 950 µL of assay buffer and 50 µL of DMSO.
-
To one cuvette, add 10 µL of the 20 mM substrate stock (final concentration ~0.2 mM).
-
To the other, add a known concentration of 4-fluorocinnamic acid (product).
-
Scan the absorbance of both solutions from 250 nm to 350 nm to find the wavelength of maximum absorbance difference (λ_max_diff). This is typically around 280-300 nm.
5. Assay Procedure:
-
Set the spectrophotometer to the predetermined λ_max_diff and equilibrate the cell holder to 37°C.
-
In a quartz cuvette, combine 930 µL of Assay Buffer and 50 µL of DMSO.
-
Add 10 µL of the 20 mM Substrate Stock Solution. Mix by inverting the cuvette. The final substrate concentration will be 0.2 mM.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes.
-
Start the reaction by adding 10 µL of the appropriately diluted enzyme solution. Mix quickly but gently.
-
Immediately begin recording the change in absorbance over time for 5-10 minutes. Ensure the initial part of the curve is linear.[13]
-
Control: Run a parallel assay without adding the enzyme (add 10 µL of buffer instead) to measure the rate of non-enzymatic hydrolysis.
Caption: Workflow for the spectrophotometric enzyme activity assay.
6. Data Analysis:
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-catalyzed reaction.
-
Calculate the reaction rate using the Beer-Lambert law:
-
Rate (µmol/min/mL) = (ΔAbs/min) / (Δε * L) * 1000
-
Where:
-
ΔAbs/min = The initial linear rate of change in absorbance.
-
Δε = The difference in the molar extinction coefficient (M⁻¹cm⁻¹) between the product and substrate at the chosen wavelength.
-
L = Path length of the cuvette (typically 1 cm).
-
-
-
Specific Activity (U/mg):
-
Activity (U/mL) = Rate (µmol/min/mL)
-
Specific Activity = Activity (U/mL) / [Enzyme concentration in assay (mg/mL)]
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Protocol 2: HPLC-Based Assay for Michaelis-Menten Kinetics
This protocol is designed to accurately determine the kinetic parameters Kₘ and Vₘₐₓ by measuring product formation at varying substrate concentrations.
1. Objective: To determine the Kₘ and Vₘₐₓ of a hydrolase for this compound.
2. Materials:
-
All materials from Protocol 1.
-
HPLC system with UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase: e.g., Acetonitrile:Water with 0.1% Acetic Acid (gradient or isocratic).[10][14]
-
Quenching Solution: e.g., 1 M Hydrochloric Acid (HCl).
3. HPLC Method Development:
-
Develop an HPLC method that provides good separation between this compound and 4-fluorocinnamic acid.
-
Generate a standard curve for 4-fluorocinnamic acid by injecting known concentrations to correlate peak area with concentration. A typical detection wavelength is ~270-292 nm.[12][15]
4. Assay Procedure:
-
Prepare a series of substrate dilutions in DMSO to achieve final assay concentrations bracketing the expected Kₘ (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM).
-
Set up a series of reaction tubes (e.g., 1.5 mL microcentrifuge tubes), each containing the appropriate buffer and substrate concentration in a final volume of, for example, 450 µL.
-
Equilibrate the tubes at the desired temperature (e.g., 37°C).
-
Initiate the reactions by adding 50 µL of a fixed concentration of enzyme solution to each tube, starting a timer for each.
-
At several early time points (e.g., 1, 2, 5, 10 minutes), withdraw an aliquot (e.g., 50 µL) from each tube and immediately add it to a separate tube containing an equal volume of Quenching Solution. This stops the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials and analyze to quantify the concentration of 4-fluorocinnamic acid produced.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, predominantly trans 97 96426-60-7 [sigmaaldrich.com]
- 4. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
protocol for the reduction of the double bond in methyl 4-fluorocinnamate
An Application Guide for the Selective Reduction of the Double Bond in Methyl 4-Fluorocinnamate
Authored by: A Senior Application Scientist
Abstract
The selective reduction of the α,β-unsaturated alkene in cinnamate derivatives is a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. This document provides detailed protocols for the reduction of the double bond in this compound to yield methyl 3-(4-fluorophenyl)propanoate. We explore three robust methodologies: Catalytic Transfer Hydrogenation (CTH) with a palladium catalyst, a modern photocatalytic reduction using a Hantzsch ester, and an economical approach utilizing a copper/cobalt-catalyzed sodium borohydride system. This guide is designed for researchers and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, troubleshooting advice, and data interpretation guidelines.
Introduction: The Synthetic Challenge
Methyl 3-(4-fluorophenyl)propanoate is a valuable building block in organic synthesis, often serving as a precursor to more complex molecules in drug discovery programs. Its synthesis requires the selective saturation of the C=C double bond of this compound without affecting the aromatic ring, the fluoro-substituent, or the methyl ester functionality. The primary challenge lies in achieving high chemoselectivity. Aggressive reduction conditions can lead to undesirable side reactions such as defluorination of the aromatic ring, which is a known issue in catalytic hydrogenations[1], or reduction of the ester group. Therefore, mild and selective methods are paramount. This guide details three field-proven protocols that address this challenge with high efficiency and selectivity.
Comparative Overview of Reduction Methodologies
The choice of reduction protocol often depends on available equipment, cost considerations, and desired reaction scale. Here, we present a comparative summary of the three methods detailed in this application note.
| Parameter | Method 1: Catalytic Transfer Hydrogenation (Pd/C) | Method 2: Photocatalytic Hantzsch Ester Reduction | Method 3: Bimetallic Borohydride Reduction (Cu/Co) |
| Hydrogen Source | Formic Acid / Triethylamine | Hantzsch Ester | Sodium Borohydride / Methanol |
| Key Advantage | Avoids high-pressure H₂ gas; scalable.[2] | Extremely mild conditions; excellent functional group tolerance.[3][4] | Inexpensive, non-precious metal catalysts; rapid.[5] |
| Primary Catalyst | Palladium on Carbon (Pd/C) | Iridium-based Photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) | CuSO₄ / CoCl₂ |
| Typical Conditions | 60-85 °C | Room Temperature, Blue LED illumination | Room Temperature to 45 °C |
| Potential Issues | Potential for catalyst poisoning; trace Pd contamination. | Requires specific photocatalysis equipment. | Fine black precipitate can complicate work-up. |
Reaction Schematic and General Workflow
The overall transformation is the selective saturation of the alkene bond.
Caption: General reaction for the reduction of this compound.
A generalized workflow for these protocols follows a standard sequence of setup, reaction monitoring, work-up, and purification.
Caption: Standard experimental workflow from setup to characterization.
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
This protocol utilizes formic acid as a hydrogen donor in the presence of a palladium catalyst. CTH is a practical and eco-friendly alternative to methods requiring pressurized hydrogen gas.[2][6] The formic acid, often in combination with an amine like triethylamine, decomposes on the catalyst surface to provide hydrogen for the reduction.
Materials and Reagents:
-
This compound
-
Palladium on Carbon (10 wt% Pd/C)
-
Formic Acid (HCOOH, ≥95%)
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Diatomaceous Earth (Celite®)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
To this stirred suspension, add triethylamine (2.5 eq) followed by the dropwise addition of formic acid (2.5 eq). Note: The reaction is often run as a triethylamine-formic acid adduct (5:2 molar ratio of HCOOH:Et₃N) which is added as a single portion.
-
Heat the reaction mixture to 60-65 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with additional ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by silica gel column chromatography if necessary.
Protocol 2: Photocatalytic Reduction with a Hantzsch Ester
This modern approach leverages photoredox catalysis to achieve reduction under exceptionally mild conditions. A Hantzsch ester serves as the ultimate reductant and hydrogen atom donor, activated by an iridium-based photocatalyst upon irradiation with visible light.[3] This method exhibits broad functional group compatibility.[4]
Materials and Reagents:
-
This compound
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
[Ir(ppy)₂(dtbbpy)]PF₆ (Iridium photocatalyst)
-
Acetonitrile (MeCN), degassed
-
Blue LED light source (450-460 nm)
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq), Hantzsch ester (1.2 eq), and the iridium photocatalyst (1-2 mol%).
-
Add degassed acetonitrile to achieve a substrate concentration of approximately 0.1 M.
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source. Use a small fan to maintain the reaction at room temperature.
-
Stir the reaction under illumination.
-
Monitor the reaction by TLC or GC-MS. Full conversion is typically achieved in 12-24 hours.
-
Upon completion, the reaction mixture can be directly concentrated under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the product from the oxidized Hantzsch ester and the catalyst.
Protocol 3: Inexpensive Bimetallic (Cu/Co) Catalyzed Borohydride Reduction
This protocol provides a rapid and cost-effective alternative to precious metal catalysts. A combination of copper and cobalt salts activates sodium borohydride to generate a species capable of reducing the alkene double bond chemoselectively.[5]
Materials and Reagents:
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.4 M concentration).
-
In a separate vial, prepare a catalyst stock solution by dissolving CuSO₄·5H₂O (10 eq relative to Co) and CoCl₂·6H₂O in methanol.
-
Add an aliquot of the catalyst solution to the substrate solution to achieve a final loading of ~3 mol% Cu and 0.3 mol% Co.
-
Stir the solution. If the substrate is not fully dissolved, gently warm to ~45 °C, then turn off the heat.
-
Slowly add sodium borohydride (2.0 eq) in small portions over 20-30 minutes. Caution: Gas evolution (H₂) will occur, and a black precipitate will form immediately. Ensure adequate ventilation.[7]
-
Stir the reaction for 30-60 minutes after the final addition. Monitor for completion by TLC.
-
Upon completion, add deionized water to the reaction mixture.
-
Extract the product with dichloromethane (3x volumes). The black precipitate should remain in the aqueous layer.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Product Characterization and Troubleshooting
Expected Outcome: The product, methyl 3-(4-fluorophenyl)propanoate, should be an oil or low-melting solid. Successful reduction is confirmed by:
-
¹H NMR: Disappearance of the vinyl proton signals (typically doublets between δ 6.2-7.8 ppm) and the appearance of two new aliphatic signals (triplets, corresponding to -CH₂-CH₂-) between δ 2.5-3.2 ppm. The methyl ester singlet (δ ~3.7 ppm) and aromatic signals should remain.
-
IR Spectroscopy: Disappearance of the C=C stretch (~1640 cm⁻¹). The C=O stretch of the ester (~1735 cm⁻¹) and C-F stretch (~1220 cm⁻¹) should be present.
-
Mass Spectrometry: The molecular ion peak should correspond to the saturated product (C₁₀H₁₁FO₂).
| Potential Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst; insufficient reducing agent; low temperature. | For CTH, use fresh catalyst. For all methods, ensure stoichiometry is correct. Increase temperature slightly for CTH or borohydride methods if needed. |
| Defluorination Detected | Overly aggressive conditions, particularly with Pd/C. | Reduce reaction temperature or time. Consider switching to a less aggressive method like the photocatalytic protocol. Using catalyst poisons may also help.[8] |
| Ester Reduction | Use of a non-selective reducing agent (e.g., LiAlH₄). | The protocols listed are highly selective for the alkene. Do not substitute NaBH₄ with stronger hydrides like LiAlH₄, which readily reduce esters.[9] |
| Difficult Purification | Co-elution of byproducts. | For the Hantzsch method, the oxidized pyridine byproduct can be removed with a mild acid wash. For the Cu/Co method, ensure complete removal of the metal precipitate before chromatography. |
Conclusion
The selective reduction of this compound is readily achievable through several effective methods. Catalytic transfer hydrogenation offers a scalable and robust process suitable for general laboratory use. For reactions requiring utmost mildness and functional group tolerance, photocatalytic Hantzsch ester reduction is an outstanding modern alternative. Finally, the copper/cobalt-catalyzed borohydride reduction presents a rapid, economical, and efficient option that avoids precious metals. By selecting the appropriate protocol based on experimental constraints and goals, researchers can confidently synthesize methyl 3-(4-fluorophenyl)propanoate in high yield and purity.
References
- 1. reddit.com [reddit.com]
- 2. chemmethod.com [chemmethod.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sciencemadness Discussion Board - Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of Methyl 4-Fluorocinnamate in the Synthesis of Advanced Liquid Crystal Materials
Introduction: The Imperative of Fluorination in Modern Liquid Crystal Design
Liquid crystals (LCs) represent a unique state of matter, possessing both the fluidity of liquids and the long-range molecular order of crystals.[1][2] This duality underpins their extensive application in display technologies, photonics, and sensing. In the pursuit of materials with enhanced performance, the strategic incorporation of fluorine atoms into the molecular architecture has become a cornerstone of modern liquid crystal design. Fluorination profoundly modifies key physical properties, including dielectric anisotropy, viscosity, and thermal stability, enabling the fine-tuning of materials for specific applications.[3][4][5]
Methyl 4-fluorocinnamate emerges as a pivotal starting material in this context. It provides a rigid, mesogenic cinnamate core pre-functionalized with a terminal fluorine atom. This structure serves as a versatile platform for the synthesis of calamitic (rod-shaped) liquid crystals where the C-F bond's high polarity and the atom's small steric footprint can be leveraged to induce desirable mesophases and optimize electro-optical characteristics.[4][6] This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of a representative fluorinated liquid crystal, 4-octyloxyphenyl 4-fluorocinnamate.
Part 1: The Scientific Rationale—Why this compound?
The efficacy of this compound as a liquid crystal precursor is rooted in fundamental molecular principles:
-
The Role of the Cinnamate Core: The phenyl cinnamate structure provides a rigid, linear core, a prerequisite for the formation of anisotropic liquid crystalline phases.[7][8] The conjugated system of the aromatic ring and the α,β-unsaturated ester contributes to the molecular polarizability and shape anisotropy necessary for mesophase formation.
-
The Influence of Terminal Fluorine: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. When positioned at the terminus of the molecule, as in derivatives of 4-fluorocinnamate, this dipole significantly impacts intermolecular forces. This can lead to:
-
Modified Dielectric Anisotropy (Δε): The terminal fluorine can enhance the dipole moment along the long molecular axis, often contributing to a positive dielectric anisotropy, which is crucial for the operation of twisted nematic (TN) displays.[3]
-
Reduced Viscosity: The low polarizability of the C-F bond can reduce intermolecular interactions, leading to lower rotational viscosity and faster switching times in display applications.[3]
-
Tailored Mesophase Behavior: The specific placement of fluorine can suppress or promote certain smectic phases, widening the nematic range and improving the material's operational temperature window.[4][5]
-
The synthetic pathway described herein follows a logical and robust two-step transformation: the saponification of the methyl ester to the corresponding carboxylic acid, followed by a targeted esterification with a phenol moiety bearing a flexible alkyl chain. This chain is essential for inducing and stabilizing the liquid crystalline phase.
Part 2: Synthetic Workflow and Detailed Protocols
The overall strategy is to convert the commercially available this compound into a target liquid crystal, 4-octyloxyphenyl 4-fluorocinnamate, a molecule designed to exhibit nematic and/or smectic phases.
Caption: Synthetic route from this compound to a target liquid crystal.
Protocol 1: Saponification of this compound
This protocol details the hydrolysis of the methyl ester to form the crucial carboxylic acid intermediate.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (for 10 mmol scale) |
| This compound | ≥98% | Sigma-Aldrich | 1.80 g (10.0 mmol) |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | 1.12 g (20.0 mmol) |
| Ethanol (EtOH) | 200 Proof | Decon Labs | 40 mL |
| Deionized Water (H₂O) | Type 1 | In-house | 10 mL |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | VWR | ~15 mL (or until pH 1-2) |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying |
B. Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.80 g, 10.0 mmol) in ethanol (40 mL).
-
Base Addition: In a separate beaker, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in deionized water (10 mL). Add the KOH solution to the flask.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system. The reaction is complete when the starting material spot (higher Rf) is no longer visible (typically 2-4 hours).
-
Work-up and Acidification: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add 30 mL of deionized water to the residue and stir.
-
Precipitation: Cool the aqueous solution in an ice bath and slowly add 2 M HCl with stirring until the pH of the solution is between 1 and 2. A white precipitate of 4-fluorocinnamic acid will form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 60°C overnight to yield 4-fluorocinnamic acid as a white crystalline solid.
Expertise & Causality: The use of a 2-fold excess of KOH ensures the complete hydrolysis of the ester. Acidification is critical to protonate the potassium 4-fluorocinnamate salt, rendering the carboxylic acid insoluble in the aqueous medium and allowing for its isolation by simple filtration.
Protocol 2: Steglich Esterification with 4-Octyloxyphenol
This protocol uses a mild and efficient coupling method to form the final liquid crystal product.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (for 5 mmol scale) |
| 4-Fluorocinnamic Acid | From Protocol 1 | - | 0.83 g (5.0 mmol) |
| 4-Octyloxyphenol | 98% | TCI Chemicals | 1.11 g (5.0 mmol) |
| Dicyclohexylcarbodiimide (DCC) | 99% | Acros Organics | 1.13 g (5.5 mmol) |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | 0.06 g (0.5 mmol) |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Sigma-Aldrich | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For washing |
| Brine | ACS Grade | Fisher Scientific | For washing |
B. Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 4-fluorocinnamic acid (0.83 g, 5.0 mmol), 4-octyloxyphenol (1.11 g, 5.0 mmol), and DMAP (0.06 g, 0.5 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Coupling Agent Addition: Cool the flask to 0°C in an ice bath. In a separate vial, dissolve DCC (1.13 g, 5.5 mmol) in 10 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC (8:2 hexane/ethyl acetate).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Rinse the flask and filter cake with additional DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) or by recrystallization from ethanol to yield the final product, 4-octyloxyphenyl 4-fluorocinnamate.
Trustworthiness & Self-Validation: The Steglich esterification is highly reliable. The formation of the insoluble DCU byproduct provides a visual confirmation of reaction progress. The subsequent purification by chromatography or recrystallization, followed by characterization, validates the identity and purity of the final compound.
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Part 3: Data Presentation and Characterization
The synthesized compound must be rigorously characterized to confirm its structure and evaluate its liquid crystalline properties.
Table 1: Expected Properties and Characterization Data for 4-Octyloxyphenyl 4-Fluorocinnamate
| Parameter / Technique | Expected Result / Observation |
| Yield (Purified) | 70-85% |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic, vinylic, octyloxy chain, and ester protons with correct integration. |
| FTIR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1640 (C=C stretch, vinylic), ~1250 (C-O stretch), ~1160 (C-F stretch). |
| DSC (Heating/Cooling @ 10°C/min) | Cr → N transition (e.g., ~80°C), N → I transition (e.g., ~100°C). Enantiotropic nematic phase. |
| Polarized Optical Microscopy (POM) | On cooling from isotropic, observation of schlieren or threaded textures, characteristic of a nematic phase. |
Note: Transition temperatures are illustrative and depend heavily on purity and the specific molecular structure.
Part 4: Conclusion and Future Directions
This guide demonstrates that this compound is a highly valuable and accessible precursor for the synthesis of fluorinated liquid crystals. The protocols provided are robust and rely on well-established, high-yielding chemical transformations. The resulting cinnamate-based liquid crystals are of significant interest for their potential in creating advanced electro-optical materials.
Researchers can expand upon this framework by:
-
Varying the Alkyl Chain Length: Synthesizing a homologous series (e.g., using 4-alkoxyphenols with different chain lengths) to systematically study the effect on mesophase stability and type.[7]
-
Introducing Lateral Substituents: Modifying the phenolic component to include lateral substituents (e.g., additional fluorine atoms) to further tune properties like dielectric anisotropy and viscosity.[9]
-
Creating More Complex Architectures: Using 4-fluorocinnamic acid as a building block in more complex structures, such as those incorporating biphenyl or tolane cores, to achieve higher clearing points and birefringence.
By leveraging the unique properties imparted by the terminal fluorine atom, this compound will continue to be a key component in the rational design of next-generation liquid crystal materials.
References
- 1. colorado.edu [colorado.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application and Protocols for the Synthesis of Pharmaceutical Intermediates Using Methyl 4-Fluorocinnamate
Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry and the Role of Methyl 4-Fluorocinnamate
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This strategic use of fluorine has led to the development of numerous blockbuster drugs.
This compound is a versatile and highly valuable starting material for the synthesis of complex pharmaceutical intermediates.[3] Its structure, featuring a reactive α,β-unsaturated ester system and a strategically placed fluorine atom on the phenyl ring, makes it an ideal precursor for introducing fluorinated moieties into drug scaffolds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on the synthesis of chiral β-amino acids, which are key building blocks for many pharmaceuticals.
Core Application: Synthesis of Chiral β-Amino Acids
Chiral β-amino acids are critical components of numerous therapeutic agents, including antiviral, anticancer, and antidiabetic drugs.[4] Their incorporation into peptide-based drugs can enhance proteolytic stability and modulate conformational properties. One of the most efficient methods for synthesizing chiral β-amino acids is the asymmetric hydrogenation of prochiral enamides or enoates.[5][6] this compound serves as an excellent starting point for this synthetic strategy.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of a chiral β-amino acid from this compound.
Featured Application: Synthesis of (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid
A key intermediate in the synthesis of several dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a core component of the drug Sitagliptin. While Sitagliptin itself has a trifluorinated ring, the synthesis of the monofluorinated analogue, (R)-3-amino-4-(4-fluorophenyl)butanoic acid, from this compound provides an excellent and relevant example of the synthetic utility of this starting material. This intermediate is a valuable building block for the development of other bioactive molecules.
The synthetic pathway involves the conversion of this compound to a prochiral enamide, followed by a crucial asymmetric hydrogenation step to establish the desired stereocenter.
Reaction Scheme:
Caption: Synthetic pathway to (R)-3-amino-4-(4-fluorophenyl)butanoic acid.
Experimental Protocols
Protocol 1: Synthesis of N-(1-(4-fluorophenyl)vinyl)acetamide (Prochiral Enamide)
Rationale: The conversion of the cinnamate ester to the corresponding enamide is necessary to create a suitable substrate for the asymmetric hydrogenation. The N-acetyl group acts as a coordinating moiety for the rhodium catalyst, facilitating high enantioselectivity.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M
-
Acetamide
-
Acetic anhydride (Ac₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Saponification: To a solution of this compound (10.0 g, 55.5 mmol) in a mixture of THF (100 mL) and water (50 mL), add LiOH (2.77 g, 66.6 mmol).
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 4-fluorocinnamic acid as a white solid.
-
Amidation: To a suspension of 4-fluorocinnamic acid (from the previous step) and acetamide (4.9 g, 83.3 mmol) in DCM (100 mL), add triethylamine (11.6 mL, 83.3 mmol) followed by the dropwise addition of acetic anhydride (7.9 mL, 83.3 mmol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-acetyl enamide.
Protocol 2: Asymmetric Hydrogenation of N-(1-(4-fluorophenyl)vinyl)acetamide
Rationale: This is the key stereochemistry-determining step. A chiral rhodium catalyst, such as one with a DuPhos ligand, is used to stereoselectively deliver hydrogen to one face of the double bond, resulting in a high enantiomeric excess of the desired (R)-enantiomer.[7]
Materials:
-
N-(1-(4-fluorophenyl)vinyl)acetamide
-
[Rh(COD)(R,R-Me-DuPhos)]BF₄ (or a similar chiral Rhodium catalyst)
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure reactor with the N-acetyl enamide (5.0 g, 26.1 mmol) and the rhodium catalyst (0.1 mol%).
-
Add degassed methanol (50 mL).
-
Seal the reactor, remove it from the glovebox, and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor to 50 psi with hydrogen and stir at room temperature for 24 hours.
-
Carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be used in the next step without further purification.
Protocol 3: Hydrolysis to (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid
Rationale: The final step involves the removal of the N-acetyl protecting group and hydrolysis of the methyl ester to yield the target β-amino acid.
Materials:
-
Crude product from Protocol 2
-
Hydrochloric acid (HCl), 6M
Procedure:
-
To the crude methyl (R)-N-acetyl-3-amino-4-(4-fluorophenyl)butanoate, add 6M HCl (50 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature and wash with dichloromethane to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the hydrochloride salt of the product.
-
The free amino acid can be obtained by neutralization with a suitable base and subsequent purification by recrystallization.
Data Summary
| Step | Product | Typical Yield | Purity (HPLC) | Enantiomeric Excess (ee%) |
| 1 | N-Acetyl Enamide | 85-95% | >98% | N/A |
| 2 | Chiral N-Acetyl Amino Ester | >95% (crude) | - | >95% |
| 3 | (R)-3-Amino-4-(4-fluorophenyl)butanoic Acid | 80-90% | >99% | >95% |
Conclusion and Future Perspectives
This compound is a highly effective and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this application note demonstrate a reliable and scalable pathway to chiral β-amino acids, which are of significant interest in drug discovery and development. The strategic placement of the fluorine atom in the final product can lead to improved pharmacological properties. Future work in this area may focus on the development of even more efficient and sustainable catalytic systems for the asymmetric hydrogenation step, as well as the application of this methodology to the synthesis of a broader range of fluorinated pharmaceutical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. Asymmetric synthesis of fluorinated cyclic beta-amino acid derivatives through cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. | Semantic Scholar [semanticscholar.org]
- 7. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Pilot Plant Scale-Up Synthesis of Methyl 4-Fluorocinnamate
Abstract & Introduction
Methyl 4-fluorocinnamate is a pivotal intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs), valued for the unique electronic properties imparted by the fluorine atom.[1] Its applications range from the development of anti-inflammatory agents to the formulation of specialty polymers and aromatic compounds.[1][2] Transitioning the synthesis of this compound from the laboratory bench to a pilot plant presents significant challenges, including managing reaction exotherms, ensuring homogenous mixing, and achieving consistent product quality at scale.[3][4][5] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and economically viable condensation reaction pathway. The protocols herein are designed for researchers, process chemists, and drug development professionals, offering detailed methodologies grounded in established chemical engineering principles to ensure a safe, efficient, and reproducible pilot-scale process.[6][7]
Synthetic Strategy: Selection of an Industrially Viable Route
Several synthetic routes are available for producing cinnamate esters, including the Wittig reaction, Heck coupling, and various condensation reactions.[8][9][10]
-
Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: While offering excellent stereoselectivity, this route generates a stoichiometric amount of triphenylphosphine oxide or phosphate byproduct, which presents significant waste disposal and purification challenges on a large scale.[10][11]
-
Heck Reaction: This palladium-catalyzed coupling is a powerful tool but often requires expensive catalysts, ligands, and rigorous purification to remove trace palladium from the final product, which is critical in pharmaceutical applications.[8][12][13]
-
Claisen-Schmidt Condensation: This base-catalyzed condensation of an aldehyde with an ester offers a highly atom-economical and cost-effective pathway.[14] It utilizes readily available, inexpensive starting materials (4-fluorobenzaldehyde and methyl acetate) and avoids problematic byproducts or expensive catalysts.
For these reasons, a base-catalyzed condensation reaction is the selected strategy for this pilot-plant scale-up, providing an optimal balance of yield, purity, cost, and operational simplicity.[14]
Reaction Scheme
The selected process involves the condensation of 4-fluorobenzaldehyde with methyl acetate using sodium methoxide as the base, followed by an acidic workup to yield this compound.
Caption: Overall reaction scheme for the synthesis.
Pilot Plant Process Protocol
This protocol is designed for a target batch size producing approximately 10-15 kg of this compound. All operations should be conducted in a designated pilot plant facility with appropriate engineering controls.
Raw Material Specifications
| Material | CAS No. | Grade/Purity | Molar Mass ( g/mol ) | Comments |
| 4-Fluorobenzaldehyde | 459-57-4 | ≥99.0% | 124.11 | Limiting reagent. Must be free of acidic impurities. |
| Methyl Acetate | 79-20-9 | Anhydrous, ≥99.5% | 74.08 | Used in excess. Acts as both reagent and solvent. |
| Sodium Methoxide | 124-41-4 | ≥98% (or 25-30% in Methanol) | 54.02 | Highly moisture-sensitive and corrosive. |
| Methanol | 67-56-1 | Anhydrous, ≥99.8% | 32.04 | Reaction solvent. |
| Hydrochloric Acid | 7647-01-0 | 32-37% (conc.) | 36.46 | Used for quenching. |
| Deionized Water | 7732-18-5 | USP Grade | 18.02 | For washing. |
| Sodium Chloride | 7647-14-5 | Technical Grade | 58.44 | For brine wash. |
Equipment
-
Primary Reactor: 100 L Glass-Lined Reactor, jacketed for temperature control (-10°C to 150°C), equipped with a variable-speed agitator, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Addition Vessel: 20 L Glass Vessel for pre-mixing and controlled addition via a pump.
-
Receiving Vessel: 150 L Glass-Lined or Stainless Steel Vessel.
-
Filtration: Nutsche filter or centrifuge.
-
Drying: Vacuum tray dryer.
-
All equipment must be properly grounded and bonded to prevent static discharge.[15]
Detailed Synthesis Protocol
Caption: Step-by-step pilot plant workflow.
Step-by-Step Methodology:
-
Reactor Preparation and Charging:
-
Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with Methanol (20 L) followed by 4-Fluorobenzaldehyde (10.0 kg, 80.56 mol) .
-
Begin agitation at 100-150 RPM to ensure good mixing.
-
-
Base Solution Preparation (in Addition Vessel):
-
In a separate, dry, and inerted 20 L addition vessel, charge Methyl Acetate (12.0 kg, 162.0 mol) and Methanol (10 L) .
-
Cool this mixture to 10-15°C.
-
CAUTION: Highly exothermic and corrosive. Under vigorous stirring, slowly and carefully add Sodium Methoxide (5.2 kg, 96.26 mol) in portions, ensuring the temperature does not exceed 30°C.
-
-
Condensation Reaction:
-
Cool the main reactor contents to 0-5°C .
-
Begin the slow, controlled addition of the sodium methoxide/methyl acetate solution from the addition vessel into the main reactor via a pump.
-
Maintain the internal temperature of the reactor below 10°C throughout the addition. The expected addition time is 2-3 hours .
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C ) and stir for an additional 4-6 hours .
-
-
In-Process Control (IPC):
-
Monitor the reaction progress every hour by TLC (e.g., 4:1 Hexane:Ethyl Acetate) or HPLC until the 4-fluorobenzaldehyde starting material is <1.0% of its initial value.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the reactor contents back down to 0-5°C .
-
Prepare a solution of 6M hydrochloric acid.
-
Slowly add the 6M HCl to the reaction mixture to quench the excess base and neutralize the solution to a pH of 6-7 . This is an exothermic process; maintain the temperature below 15°C. A solid precipitate of the product will form.
-
-
Isolation and Purification:
-
Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold (0-5°C ) deionized water (2 x 15 L) to remove salts and other water-soluble impurities.
-
For further purification, transfer the crude solid back to the reactor and perform a recrystallization from an appropriate volume of methanol.
-
Filter the purified product and wash the cake with a small amount of cold methanol.
-
-
Drying:
-
Dry the final product in a vacuum tray dryer at 40-45°C until a constant weight is achieved (typically 12-24 hours).
-
Data, Quality Control & Characterization
Process Parameters & Expected Yield
| Parameter | Value |
| 4-Fluorobenzaldehyde | 10.0 kg (1.0 eq) |
| Methyl Acetate | 12.0 kg (2.0 eq) |
| Sodium Methoxide | 5.2 kg (1.2 eq) |
| Reaction Temperature | 0°C to 25°C |
| Reaction Time | 6-9 hours |
| Expected Yield (Crude) | 12.0 - 13.5 kg |
| Expected Yield (Purified) | 10.5 - 12.0 kg (72-82%) |
Final Product Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 49-52°C | Melting Point Apparatus |
| Purity (HPLC) | ≥99.5% | HPLC-UV |
| ¹H NMR | Conforms to structure | NMR Spectroscopy |
| Residual Solvents | ≤5000 ppm (Methanol) | GC-HS |
| Identity (FTIR) | Conforms to reference spectrum | FTIR Spectroscopy |
Expected ¹H NMR Data (400 MHz, CDCl₃): δ 7.66 (d, J=16.0 Hz, 1H), 7.50 (dd, J=8.8, 5.4 Hz, 2H), 7.08 (t, J=8.6 Hz, 2H), 6.34 (d, J=16.0 Hz, 1H), 3.79 (s, 3H).
Safety, Handling, and Waste Disposal
Scaling up chemical processes introduces heightened risks that must be managed through rigorous safety protocols.[5]
-
Hazardous Reagents:
-
4-Fluorobenzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17][18] Handle in a well-ventilated area and use non-sparking tools.[15]
-
Sodium Methoxide: Corrosive. Reacts violently with water to produce flammable methanol and corrosive sodium hydroxide. Causes severe skin burns and eye damage. Must be handled under a dry, inert atmosphere.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Standard PPE includes safety glasses with side shields, a face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber for handling sodium methoxide).
-
-
Waste Disposal:
-
The aqueous filtrate after quenching and isolation will be acidic and contain salts and residual methanol. It must be neutralized before being sent to a chemical waste water treatment facility.
-
The mother liquor from recrystallization contains methanol and dissolved product/impurities. It should be collected in a designated organic waste container for incineration.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. asynt.com [asynt.com]
- 4. youtube.com [youtube.com]
- 5. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 6. weihaicm.com [weihaicm.com]
- 7. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. jocpr.com [jocpr.com]
- 10. webassign.net [webassign.net]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 15. 4-Fluorobenzaldehyde(459-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. fishersci.com [fishersci.com]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of Methyl 4-fluorocinnamate
Introduction
Methyl 4-fluorocinnamate is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its fluorinated structure often imparts unique biological activities and chemical properties to the final products.[1] Therefore, a reliable and accurate analytical method for the quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This application note details the development and validation of a simple, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound.
The developed method is designed to be specific, linear, accurate, precise, and robust, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4] This ensures the method's suitability for its intended purpose in a regulated environment. Furthermore, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method, confirming its ability to separate the analyte from potential degradation products.[5][6]
Method Development and Rationale
The primary objective during method development was to achieve a symmetric peak shape for this compound, with adequate retention and separation from potential impurities and degradants, all within a reasonable run time.
Chromatographic System and Detection
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or diode array detector (DAD) is suitable for this method.[7][8][9] A DAD is recommended as it allows for the simultaneous acquisition of spectral data across a wide range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal detection wavelength.[10][11] Based on the UV-absorbing properties of cinnamate derivatives, a wavelength of approximately 310 nm was chosen for quantification, as this is a region of maximum absorbance for similar compounds.[12]
Column Selection: The Heart of the Separation
Given the non-polar, aromatic nature of this compound, a reversed-phase HPLC column is the logical choice.[13][14] A C18 stationary phase is the most common starting point for such compounds due to its high hydrophobicity, which provides good retention.[14][15][16] For this application, a column with a high carbon load is recommended to maximize hydrophobic interactions and ensure sufficient retention of the analyte.[17] Phenyl-based stationary phases could also be considered as they can offer alternative selectivity through pi-pi interactions with the aromatic ring of the analyte.[15]
Mobile Phase Optimization: Driving the Separation
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[18][19] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[20] A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, is employed to ensure the elution of any potential, more hydrophobic degradation products.[13][17]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 97%)[21]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (e.g., Milli-Q or equivalent)
-
Formic acid (optional, for pH adjustment)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1200 series or equivalent with DAD | Standard, reliable instrumentation. DAD allows for peak purity assessment.[7][10] |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for non-polar aromatic compounds.[14][22] |
| Mobile Phase A | Water | The polar component of the mobile phase.[18] |
| Mobile Phase B | Acetonitrile | The organic modifier for eluting the non-polar analyte.[20] |
| Gradient Program | 0-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-50% B; 12.1-15 min, 50% B | A gradient ensures efficient elution and separation of the analyte and potential degradants.[17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[17] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume helps to maintain good peak shape. |
| Detection Wavelength | 310 nm | Corresponds to the UV absorbance maximum for similar cinnamate derivatives.[12] |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation: Prepare the sample by dissolving the material containing this compound in a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness
A comprehensive method validation was performed in accordance with ICH Q2(R1) guidelines to demonstrate the suitability of the analytical procedure.[2][3][4][23]
System Suitability
Before each analytical run, a system suitability test is performed by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[24] To demonstrate this, forced degradation studies were conducted by subjecting a sample of this compound to various stress conditions.[5][6]
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results of the forced degradation studies should show that the peak for this compound is well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve of peak area versus concentration should be linear over the specified range.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by a recovery study, spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Parameter | Acceptance Criteria |
| Mean Recovery | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Parameter | Acceptance Criteria |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 2.0% |
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the method's reliability during routine use.
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
This application note presents a detailed, robust, and reliable RP-HPLC method for the quantification of this compound. The method has been developed and validated in accordance with ICH guidelines, ensuring its suitability for routine quality control and stability testing in the pharmaceutical and chemical industries. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, provides excellent separation and quantification of the analyte. The successful completion of forced degradation studies confirms the stability-indicating nature of this analytical procedure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. onyxipca.com [onyxipca.com]
- 6. benchchem.com [benchchem.com]
- 7. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 8. ctlatesting.com [ctlatesting.com]
- 9. gentechscientific.com [gentechscientific.com]
- 10. labcompare.com [labcompare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 15. phenomenex.com [phenomenex.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 20. mastelf.com [mastelf.com]
- 21. calpaclab.com [calpaclab.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. demarcheiso17025.com [demarcheiso17025.com]
- 24. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-Fluorocinnamate
Welcome to the technical support center for the synthesis of methyl 4-fluorocinnamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we will explore common challenges and provide in-depth troubleshooting advice for the two primary synthetic routes: the Heck reaction and the Wittig reaction. Additionally, we will touch upon an alternative strategy involving the esterification of 4-fluorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: the Heck reaction or the Wittig reaction?
A1: Both the Heck and Wittig reactions are powerful methods for forming the carbon-carbon double bond in this compound. The "better" method depends on several factors, including the available starting materials, desired stereoselectivity, and scale of the reaction. The Heck reaction is often favored for its high stereoselectivity, typically yielding the (E)-isomer, and its tolerance of a wide range of functional groups.[1] The Wittig reaction, particularly with a stabilized ylide, also predominantly gives the (E)-isomer and is a classic, reliable method.[2] However, a significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove.[3]
Q2: My Heck reaction is giving a low yield. What are the most common culprits?
A2: Low yields in Heck reactions often stem from issues with the catalyst, base, or reaction conditions. Common problems include catalyst deactivation (formation of palladium black), incomplete reaction, or the formation of side products like homocoupled arenes or reduced starting material.[3] Ensuring strictly anaerobic conditions and using high-purity reagents are critical first steps in troubleshooting.
Q3: I'm struggling to remove triphenylphosphine oxide (TPPO) from my Wittig reaction product. What are the best strategies?
A3: The removal of triphenylphosphine oxide (TPPO) is a frequent challenge in Wittig reactions due to its solubility in many organic solvents.[4] Effective strategies include:
-
Precipitation: TPPO is poorly soluble in nonpolar solvents like hexanes or diethyl ether. After the reaction, concentrating the mixture and triturating with these solvents can precipitate the TPPO.
-
Complexation: TPPO can form insoluble complexes with metal salts like MgCl₂, ZnCl₂, or CaBr₂. Adding these salts to the reaction mixture can facilitate the removal of TPPO by filtration.
-
Chromatography: A short plug of silica gel can be used to adsorb the polar TPPO, allowing the less polar this compound to be eluted.
Q4: What is the expected stereoselectivity for the synthesis of this compound?
A4: For both the Heck reaction and the Wittig reaction with a stabilized ylide (methyl 2-(triphenylphosphoranylidene)acetate), the thermodynamically more stable (E)-isomer (trans) is the expected major product.[1][5]
Troubleshooting Guide: The Heck Reaction
The Heck reaction provides an elegant route to this compound through the palladium-catalyzed coupling of an aryl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) with methyl acrylate.
Common Issues and Solutions
| Observation | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity: The Pd(0) active species has not formed or has decomposed. | - Ensure rigorous exclusion of oxygen by degassing the solvent and using an inert atmosphere (Argon or Nitrogen).- Use a fresh, high-quality palladium source and phosphine ligand.- Consider a pre-catalyst that is more readily reduced to Pd(0). |
| Insufficiently Reactive Aryl Halide: Aryl bromides are less reactive than aryl iodides. | - If using 4-fluorobromobenzene, consider switching to 4-fluoroiodobenzene.- Increase the reaction temperature.- Use a more electron-rich phosphine ligand to promote oxidative addition. | |
| Inappropriate Base: The base may be too weak or sterically hindered. | - Screen different bases. For aryl bromides, stronger bases like K₂CO₃ or Cs₂CO₃ may be more effective than triethylamine. | |
| Formation of Palladium Black | Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated. | - Lower the reaction temperature.- Increase the ligand-to-palladium ratio to better stabilize the catalytic species.- Ensure the reaction is well-stirred. |
| Formation of Side Products | Homocoupling (biphenyl formation): Two molecules of the aryl halide couple. | - This can be more prevalent at higher temperatures. Try lowering the reaction temperature.- Ensure the reaction is not running for an excessively long time. |
| Reduction of Aryl Halide: The aryl halide is converted to fluorobenzene. | - This can be caused by impurities or side reactions with the solvent or base. Ensure high-purity reagents and solvents. | |
| cis Isomer Formation: While the trans isomer is favored, some cis isomer may form. | - The Heck reaction is generally highly selective for the trans product. The presence of the cis isomer is usually minimal. Purification by column chromatography can separate the isomers. |
Experimental Protocol: Heck Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Iodo- or 4-bromofluorobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the aryl halide (1.0 eq), the base (Et₃N, 1.5 eq or K₂CO₃, 2.0 eq), and the degassed solvent.
-
Add methyl acrylate (1.2 eq) via syringe.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: The Wittig Reaction
The Wittig reaction offers a classic and reliable method to synthesize this compound from 4-fluorobenzaldehyde and a stabilized phosphorus ylide.
Common Issues and Solutions
| Observation | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient Ylide Formation: The phosphonium salt was not fully deprotonated. | - Use a sufficiently strong base. For stabilized ylides, a weaker base like NaH or K₂CO₃ can be used, but ensure it is fresh and active.- Ensure anhydrous conditions, as water will quench the ylide. |
| Low Reactivity of Stabilized Ylide: Stabilized ylides are less reactive than non-stabilized ylides. | - The reaction may require heating. Monitor the reaction at room temperature first, and if no conversion is observed, gently heat the mixture.- Ensure the 4-fluorobenzaldehyde is pure, as impurities can inhibit the reaction. | |
| Difficult Purification | Presence of Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct and can be difficult to separate. | - Precipitation: After the reaction, remove the solvent and triturate the residue with a non-polar solvent (e.g., a mixture of hexane and diethyl ether) to precipitate the TPPO.- Filtration through Silica: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with a non-polar solvent. The polar TPPO will be retained on the silica.[4] |
| Mixture of (E) and (Z) Isomers | Reaction Conditions: While stabilized ylides strongly favor the (E)-isomer, some (Z)-isomer can form. | - The (E)-isomer is the thermodynamically favored product. Ensuring the reaction reaches equilibrium (e.g., by extending the reaction time or gentle heating) can increase the (E)-selectivity.[5] |
Experimental Protocol: Wittig Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate (a stabilized ylide)
-
4-Fluorobenzaldehyde
-
Anhydrous Toluene or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add methyl (triphenylphosphoranylidene)acetate (1.1 eq) and 4-fluorobenzaldehyde (1.0 eq).
-
Add the anhydrous solvent and stir the mixture at room temperature.
-
The reaction can be gently heated (e.g., to reflux) to increase the rate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the crude residue, add a minimal amount of a non-polar solvent (e.g., diethyl ether or a hexane/ether mixture) and triturate to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with more of the non-polar solvent.
-
Combine the filtrates and concentrate to yield the crude product.
-
Further purify by column chromatography on silica gel if necessary.
Alternative Route: Esterification of 4-Fluorocinnamic Acid
An alternative approach is the synthesis of 4-fluorocinnamic acid, followed by esterification. 4-Fluorocinnamic acid can be prepared via a Knoevenagel condensation of 4-fluorobenzaldehyde with malonic acid.
Fischer Esterification Protocol
Materials:
-
4-Fluorocinnamic acid
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 4-fluorocinnamic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Visualizing the Synthetic Pathways
Heck Reaction Workflow
Caption: Workflow for the Heck synthesis of this compound.
Wittig Reaction Workflow
Caption: Workflow for the Wittig synthesis of this compound.
References
Technical Support Center: Purification of Crude Methyl 4-fluorocinnamate by Recrystallization
Welcome to the technical support center for the purification of methyl 4-fluorocinnamate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the recrystallization process. As a versatile intermediate in the synthesis of pharmaceuticals and specialty polymers, obtaining high-purity this compound is critical for downstream applications.[1] This document provides in-depth, experience-driven answers to common issues, ensuring you can optimize your purification protocol for yield and purity.
Frequently Asked Questions (FAQs)
Q1: I'm starting with crude this compound. How do I select the best recrystallization solvent?
Answer: Choosing the right solvent is the most critical step for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound: high solubility at elevated temperatures and low solubility at room or ice-bath temperatures.[2][3] Additionally, the impurities present should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (to be discarded with the mother liquor).[2][4]
Our Recommended Screening Protocol:
-
Start with Small-Scale Tests: Place approximately 50-100 mg of your crude material into several test tubes.
-
Test a Range of Solvents: Based on the ester and aromatic nature of this compound, start with solvents of varying polarities. Add a solvent to each test tube dropwise (approx. 0.5 mL) at room temperature.
-
Observe at Room Temperature: A good candidate solvent will not dissolve the compound at room temperature or will dissolve it only sparingly.[3] If the compound dissolves completely, the solvent is too good and will result in poor recovery.
-
Heat the Mixture: For solvents that did not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.[5]
-
Cool Slowly: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath. An ideal solvent will yield a high quantity of crystalline solid.
The following table summarizes potential solvents to screen.
| Solvent | Boiling Point (°C) | Relative Polarity | Rationale & Potential Issues |
| Ethanol | 78 | 0.654[6] | Often a good choice for moderately polar compounds. The hydroxyl group can interact with the ester. |
| Methanol | 65 | 0.762[6] | More polar than ethanol. May be too polar, but worth testing. Its lower boiling point is advantageous. |
| Ethyl Acetate | 77 | 0.228[6] | As an ester itself, it follows the "like dissolves like" principle.[7] Good starting point. |
| Toluene | 111 | 0.099[6] | A good choice for aromatic compounds. Its high boiling point can sometimes lead to "oiling out". |
| Heptane/Hexane | 98 / 69 | ~0.009[6] | Likely too nonpolar to be used alone, but excellent as an "anti-solvent" in a mixed-solvent system. |
| Water | 100 | 1.000[6] | Highly unlikely to be a suitable solvent due to the organic nature of the compound. |
Q2: What should I do if no single solvent is effective?
Answer: When a single solvent cannot be found that meets all the criteria, a mixed-solvent system (also known as a solvent-antisolvent approach) is the ideal solution.[2] This involves a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[2][8]
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate or ethanol).
-
While the solution is still hot, add the "poor" solvent (e.g., heptane or water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
A common and effective pair for a compound like this compound would be Ethyl Acetate/Heptane or Ethanol/Water .
Troubleshooting Guide
This section addresses the most common failures encountered during the recrystallization of this compound and provides systematic solutions.
Problem: No crystals form, even after cooling in an ice bath.
This is a frequent issue that can almost always be resolved. The two primary causes are using too much solvent or the formation of a stable supersaturated solution.[9]
Causality & Solution Workflow:
Detailed Steps to Induce Crystallization:
-
Scratching: Use a glass stirring rod to vigorously scratch the inside surface of the flask just below the meniscus.[10][11] The microscopic glass fragments that are dislodged can serve as nucleation sites for crystal growth.[10]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[12][13] This provides a template for other molecules to deposit onto, initiating crystallization. If you don't have a pure crystal, save a few milligrams of the crude material before starting.
-
Reduced Volume: If you suspect too much solvent was used, gently boil the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.[11][14]
Problem: The product separated as an oil, not as crystals ("oiling out").
"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving. This is common if the compound's melting point is lower than the solvent's boiling point or if the sample is highly impure.[9][14][15] The oil often traps impurities, defeating the purpose of recrystallization.[14]
Solutions:
-
Reheat and Add Solvent: Heat the solution to redissolve the oil. Add a small amount of additional solvent (10-20% more) to lower the saturation point.[9]
-
Ensure Slow Cooling: Allow the flask to cool as slowly as possible. Insulate the flask by placing it in a beaker of warm water or leaving it on a hot plate that has been turned off.[9][16] Rapid cooling encourages oiling out.[17]
-
Change Solvents: If the problem persists, the boiling point of your solvent is likely too high. Re-evaporate the solvent and choose a new one with a lower boiling point.
Problem: The final yield of pure crystals is very low.
A low yield (less than ~70-80%, assuming high initial purity) is typically due to procedural losses, not a fundamental failure of the technique.
Common Causes & Preventative Measures:
| Cause | Prevention |
| Using too much solvent | This is the most common cause of low yield, as a significant amount of product remains dissolved in the mother liquor.[9][14][18] Solution: Use the absolute minimum amount of near-boiling solvent to dissolve the crude solid.[18] |
| Premature crystallization during hot filtration | If you have insoluble impurities, the product can crystallize in the funnel during hot filtration, leading to loss. Solution: Use a pre-heated funnel and flask, and keep the solution near its boiling point during the transfer.[15][17] |
| Washing crystals with warm or excessive solvent | Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.[18] Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[18] |
| Incomplete crystallization | Not allowing sufficient time or cooling to a low enough temperature can leave product in the solution. Solution: After cooling to room temperature, let the flask sit in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[17][19] |
Experimental Workflow & Protocols
General Recrystallization Workflow
The following diagram outlines the standard, self-validating protocol for purifying this compound.
Protocol 1: Detailed Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. In a separate flask, heat your chosen solvent (e.g., ethanol) to a gentle boil. Add the hot solvent to the crude solid in small portions, swirling after each addition, until the solid just dissolves.[20]
-
Hot Filtration (Optional): If insoluble impurities remain, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This step is crucial to remove particulate matter that is not soluble in the hot solvent.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[17] Rushing this step by "shock cooling" will lead to the formation of small, impure precipitate rather than large, pure crystals.[17] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation.
-
Collection: Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent. Collect the crystals by vacuum filtration.
-
Washing & Drying: With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces. Allow air to be pulled through the crystals for several minutes to help them dry. Transfer the purified crystals to a watch glass and allow them to dry completely.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. edu.rsc.org [edu.rsc.org]
- 4. youtube.com [youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 溶剂混溶性表 [sigmaaldrich.com]
- 8. mt.com [mt.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. unifr.ch [unifr.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Methyl 4-Fluorocinnamate
Welcome to the technical support center for the synthesis of methyl 4-fluorocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions related to this important synthetic transformation. As a key intermediate in the development of pharmaceuticals and advanced materials, a clean and efficient synthesis of this compound is often critical.[1] This resource aims to equip you with the knowledge to navigate the potential challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and work-up, you isolate a significantly lower than expected amount of this compound, or none at all.
| Probable Cause | Recommended Solution & Rationale |
| Inactive Reagents | Solution: Verify the purity and activity of your starting materials. 4-Fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid upon prolonged storage. Use freshly distilled or purified aldehydes. For Wittig or Horner-Wadsworth-Emmons reactions, ensure the phosphonium salt or phosphonate ester is dry and the base is sufficiently strong and fresh (e.g., freshly prepared sodium methoxide or recently purchased n-BuLi). |
| Incomplete Reaction | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or increasing the temperature moderately. For equilibrium reactions like Fischer esterification, ensure the removal of water, either by using a Dean-Stark apparatus or a large excess of the alcohol.[2][3] |
| Incorrect Stoichiometry | Solution: Carefully re-calculate and re-weigh your reagents. Ensure the limiting reagent is correctly identified and that other reactants are used in the appropriate excess as dictated by the specific protocol (e.g., Wittig reagent, alcohol in esterification). |
| Suboptimal Reaction Conditions | Solution: Review the reaction parameters. For instance, Perkin reactions often require high temperatures.[4][5] Ensure your heating apparatus is calibrated and maintaining the target temperature. For palladium-catalyzed reactions like the Heck reaction, the choice of ligand, base, and solvent is crucial for catalytic activity.[6][7] |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptom: Spectroscopic analysis (e.g., ¹H NMR, GC-MS) of your crude product shows multiple unexpected signals in addition to the desired this compound.
| Probable Cause | Recommended Solution & Rationale |
| Cis/Trans Isomerization | Solution: The desired product is typically the trans (E) isomer. The presence of the cis (Z) isomer is a common side product, especially in Wittig-type reactions. Stabilized ylides in the Wittig reaction generally favor the formation of the (E)-alkene.[8] Purification by column chromatography or recrystallization can often separate the isomers. To favor the trans isomer, consider using a Horner-Wadsworth-Emmons reaction, which is known for its high E-selectivity. |
| Unreacted Starting Materials | Solution: This indicates an incomplete reaction (see Issue 1). Improve reaction conditions as described above. Purification via column chromatography is typically effective at removing unreacted 4-fluorobenzaldehyde or 4-fluorocinnamic acid. |
| Formation of Byproducts from Side Reactions | Solution: The nature of the byproduct depends on the synthetic route. For example, in a Perkin-type synthesis, decarboxylation of an intermediate can occur, leading to the formation of an alkene.[9] In a Wittig reaction, triphenylphosphine oxide is a stoichiometric byproduct that must be removed during purification, often by chromatography.[10][11] For Heck reactions, side products can arise from undesired double bond migration or side reactions of the catalyst.[12] Careful control of reaction conditions and purification are key. |
| Self-Condensation of Aldehyde | Solution: Under basic conditions, 4-fluorobenzaldehyde can undergo self-condensation (Cannizzaro reaction if no α-hydrogens, or aldol-type if impurities are present). Ensure the slow addition of the aldehyde to the reaction mixture containing the other nucleophilic partner to maintain a low concentration of the aldehyde. |
Issue 3: Difficulty in Product Purification
Symptom: You are unable to obtain a pure sample of this compound after standard purification techniques like recrystallization or column chromatography.
| Probable Cause | Recommended Solution & Rationale |
| Co-elution of Impurities during Chromatography | Solution: Optimize your mobile phase for column chromatography. A systematic trial of different solvent systems with varying polarities is recommended. If isomers are the issue, a less polar solvent system may improve separation. |
| Product is an Oil or Low-Melting Solid | Solution: this compound is a low-melting solid. If it oils out during recrystallization, try using a lower-boiling point solvent system or placing the solution in a freezer to induce crystallization. If all else fails, purification by distillation under reduced pressure (Kugelrohr) may be an effective alternative to chromatography. |
| Residual Catalyst or Byproducts | Solution: For reactions using a catalyst (e.g., Heck), ensure the work-up procedure is adequate to remove the catalyst. For instance, washing with an aqueous solution of a complexing agent might be necessary. Triphenylphosphine oxide from a Wittig reaction can sometimes be challenging to remove completely by chromatography; multiple columns or alternative purification methods may be needed. |
Logical Flow for Troubleshooting
Here is a visual guide to systematically address issues during the synthesis.
Caption: A flowchart for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several reliable methods are commonly employed:
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction of 4-fluorocinnamic acid with methanol. It is a straightforward method but is an equilibrium process, often requiring a large excess of methanol and an acid catalyst like sulfuric acid.[3]
-
Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Reaction: These reactions involve the olefination of 4-fluorobenzaldehyde. The Wittig reaction uses a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion. The HWE reaction is often preferred for its higher yield of the trans-isomer and the water-soluble nature of the phosphate byproduct, which simplifies purification.[8][13]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be performed between 4-fluoroiodobenzene and methyl acrylate.[6][14][15] This method offers good stereoselectivity for the trans product.
-
Perkin Reaction: This reaction involves the condensation of 4-fluorobenzaldehyde with acetic anhydride in the presence of a weak base to form 4-fluorocinnamic acid, which is then esterified in a subsequent step.[4][16][17]
Q2: How can I best control the stereochemistry to obtain the trans-isomer?
A2: The trans (E) isomer is generally the thermodynamically more stable product. To favor its formation:
-
In the Wittig reaction , using a stabilized ylide (e.g., (carbomethoxymethyl)triphenylphosphorane) strongly favors the E-isomer.[8]
-
The Horner-Wadsworth-Emmons reaction is highly recommended for its excellent E-selectivity.
-
The Heck reaction typically yields the trans product with high selectivity.[6]
Q3: What is the mechanism of the Fischer esterification for this synthesis?
A3: The Fischer esterification of 4-fluorocinnamic acid proceeds via the following steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by methanol on the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water as a leaving group, reforming the carbonyl double bond.
-
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
Caption: Key steps in the Fischer esterification mechanism.
Q4: Are there any specific safety precautions I should take?
A4: Yes, standard laboratory safety procedures should be followed. Specifically:
-
Handle strong acids like sulfuric acid with extreme care in a fume hood.
-
Organic solvents like methanol and diethyl ether are flammable.
-
Bases like sodium hydride and n-butyllithium are reactive and should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of this compound
This protocol is provided as a reliable method for the synthesis of this compound with high E-selectivity.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting clear solution back to 0 °C.
-
Add a solution of 4-fluorobenzaldehyde (1.0 eq) in a small amount of anhydrous THF dropwise to the ylide solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. longdom.org [longdom.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Perkin reaction - Wikipedia [en.wikipedia.org]
- 17. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
Technical Support Center: Optimization of Reaction Conditions for Methyl 4-Fluorocinnamate Synthesis
Welcome to the technical support center for the synthesis of methyl 4-fluorocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the common synthetic routes to this versatile intermediate.[1] We will delve into the nuances of the Heck reaction, Wittig reaction, and Fischer esterification, offering practical solutions to common experimental challenges.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several reliable methods. The choice of strategy often depends on the available starting materials, desired scale, and stereochemical requirements. The three most prevalent routes are:
-
The Mizoroki-Heck Reaction: A palladium-catalyzed cross-coupling of 4-fluoro-iodobenzene (or bromobenzene) with methyl acrylate. This method is highly efficient for forming the carbon-carbon double bond.[2][3]
-
The Wittig Reaction: The reaction of 4-fluorobenzaldehyde with a phosphorus ylide derived from a methyl haloacetate. This is a classic and versatile method for alkene synthesis.[4][5][6]
-
Fischer Esterification: The acid-catalyzed esterification of 4-fluorocinnamic acid with methanol. This is a straightforward approach if the corresponding carboxylic acid is readily available.[7][8][9]
The following diagram illustrates the workflow for selecting a synthetic route and troubleshooting common issues.
Caption: Workflow for synthesis route selection and troubleshooting.
II. Troubleshooting Guide: The Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation, but its success is sensitive to several factors.[2][3] Below are common issues and their remedies.
Q1: My Heck reaction shows low to no conversion of the starting 4-fluoro-iodobenzene.
A1: This is a frequent issue often related to the catalyst's activity.[10]
-
Cause 1: Inactive Palladium Catalyst. The active catalyst is Pd(0), which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[10][11] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Solution:
-
Ensure Inert Atmosphere: The Pd(0) species is sensitive to oxygen and can be oxidized to inactive Pd(II).[12] Degas your solvent and reactants thoroughly and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Catalyst and Ligand Choice: For less reactive aryl bromides or chlorides, a more electron-rich and bulky phosphine ligand, such as P(tBu)₃ or a biarylphosphine ligand (e.g., SPhos), may be necessary to facilitate oxidative addition.[11]
-
Pre-activation of the Catalyst: Consider a pre-activation step where the Pd(II) precatalyst is heated with the phosphine ligand and base for a short period before adding the aryl halide and alkene.[10]
-
-
-
Cause 2: Inappropriate Base. The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.
Q2: I'm observing significant amounts of 4,4'-difluorobiphenyl (homocoupling product) in my reaction mixture.
A2: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions.[10]
-
Cause: This typically occurs at higher temperatures or when the concentration of the active Pd(0) catalyst is too high.
-
Solution:
-
Lower the Reaction Temperature: While Heck reactions often require elevated temperatures, excessive heat can promote side reactions. Try running the reaction at a lower temperature for a longer duration.
-
Optimize Catalyst Loading: A lower catalyst loading (e.g., 1-2 mol %) can sometimes minimize homocoupling.[12]
-
Control the Rate of Addition: Slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the organopalladium intermediate, thus disfavoring homocoupling.
-
-
Q3: My reaction yields are inconsistent between batches.
A3: Reproducibility issues often stem from subtle variations in reagent quality or reaction setup.
-
Cause 1: Reagent Purity. The purity of the solvent, base, and starting materials is critical.
-
Solution: Use freshly distilled and degassed solvents. Ensure your base is free of moisture. The purity of the 4-fluoro-iodobenzene and methyl acrylate should be verified.
-
-
Cause 2: Stirring Efficiency. In heterogeneous reactions (e.g., with K₂CO₃), efficient stirring is necessary for good mass transfer.
-
Solution: Use a magnetic stir bar that provides vigorous agitation of the reaction mixture.
-
Table 1: Recommended Starting Conditions for Heck Reaction Optimization
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol %) | A common and effective Pd(II) source.[10] |
| Phosphine Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol %) | Triphenylphosphine is a standard choice. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equivalents) | The choice of base can influence the reaction rate and selectivity. |
| Solvent | DMF, NMP, or Acetonitrile | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive aryl halides. |
| Reactant Ratio | Aryl Halide : Alkene (1 : 1.1-1.5) | A slight excess of the alkene is often used. |
III. Troubleshooting Guide: The Wittig Reaction
The Wittig reaction is a reliable method for synthesizing alkenes from carbonyl compounds.[4][5][6] However, challenges can arise, particularly with ylide generation and reaction completion.
Q1: My Wittig reaction shows a low yield, and I recover a significant amount of unreacted 4-fluorobenzaldehyde.
A1: This often points to a problem with the formation or stability of the phosphorus ylide.
-
Cause 1: Incomplete Ylide Formation. The ylide is generated by deprotonating the corresponding phosphonium salt with a strong base.[4]
-
Solution:
-
Choice of Base: For stabilized ylides (like the one used for this compound synthesis), a milder base like potassium carbonate or even sodium hydroxide can be sufficient. However, if using a phosphonium salt that leads to a less stabilized ylide, a much stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent (e.g., THF) is required.[4][14]
-
Freshness of the Base: Strong bases like n-BuLi can degrade upon storage. Use a freshly titrated solution of n-BuLi. For solid bases like NaH or KOtBu, ensure they have been stored under anhydrous conditions.[15]
-
Reaction Time for Ylide Formation: Allow sufficient time for the deprotonation to occur before adding the aldehyde. This is typically 30-60 minutes at the appropriate temperature.[15]
-
-
-
Cause 2: Ylide Instability. Some ylides can be unstable and decompose over time.
-
Solution: Generate the ylide in the presence of the 4-fluorobenzaldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.[15]
-
Q2: My final product is contaminated with triphenylphosphine oxide, which is difficult to remove.
A2: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and its removal can be challenging due to its polarity and crystallinity.[16]
-
Solution:
-
Crystallization: Triphenylphosphine oxide is often less soluble in non-polar solvents than the desired alkene product. After the reaction, evaporating the solvent and triturating the residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can cause the triphenylphosphine oxide to precipitate, allowing it to be removed by filtration.[16]
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a reliable method for separating the this compound from the triphenylphosphine oxide.[8] A gradient elution starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Q3: The stereoselectivity of my reaction is poor, and I'm getting a mixture of (E)- and (Z)-isomers.
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[4]
-
Cause: Stabilized ylides, such as the one derived from a methyl haloacetate, generally favor the formation of the (E)-isomer (trans).[4] However, reaction conditions can influence the ratio.
-
Solution:
-
Use of Stabilized Ylide: Ensure you are using a stabilized ylide, which is expected for this synthesis.
-
Solvent Effects: The use of polar, aprotic solvents generally favors the (E)-isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction: For a highly stereoselective synthesis of the (E)-isomer, consider the Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate ester instead of a phosphonium salt. The HWE reaction is renowned for its excellent (E)-selectivity.[7]
-
-
Caption: Simplified mechanism of the Wittig reaction.
IV. Troubleshooting Guide: Fischer Esterification
Fischer esterification is a classic and cost-effective method for preparing esters, but it is an equilibrium-limited reaction.[8][9]
Q1: My Fischer esterification of 4-fluorocinnamic acid has a consistently low yield.
A1: The primary challenge in Fischer esterification is shifting the equilibrium towards the product side.[8][17]
-
Cause 1: Presence of Water. Water is a product of the reaction, and its presence will drive the equilibrium back towards the starting materials.[17]
-
Solution:
-
Use Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, will shift the equilibrium towards the ester.[9]
-
Removal of Water: Actively removing water as it is formed is highly effective. This can be achieved by:
-
-
-
Cause 2: Insufficient Catalyst. An inadequate amount of a strong acid catalyst will result in a slow or incomplete reaction.[17]
Q2: My reaction mixture turned dark brown or black.
A2: Darkening of the reaction mixture often indicates the occurrence of side reactions.[17]
-
Cause: Polymerization or addition reactions involving the double bond of the cinnamic acid can occur under harsh acidic conditions and at elevated temperatures.[17]
-
Solution:
-
Milder Reaction Conditions: Consider using a lower reaction temperature or a milder acid catalyst.
-
Controlled Heating: Ensure the reaction is not being overheated and is maintained at a gentle reflux.
-
-
Q3: How do I effectively remove the unreacted 4-fluorocinnamic acid from my product?
A3: The acidic nature of the starting material allows for a simple and effective purification step.
-
Solution: During the work-up, after diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][17] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer, leaving the neutral ester in the organic phase.
Table 2: Typical Conditions for Fischer Esterification
| Parameter | Recommended Condition | Notes |
| Acid Catalyst | H₂SO₄ or p-TsOH (catalytic amount) | Sulfuric acid is a common and effective catalyst.[7][8] |
| Alcohol | Methanol (used as solvent) | A large excess shifts the equilibrium.[9] |
| Temperature | Reflux | Gentle reflux is typically sufficient. |
| Reaction Time | 2-12 hours | Monitor by TLC or GC for completion. |
| Water Removal | Optional, but recommended for high yields | Can be achieved with molecular sieves.[17] |
V. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially, this compound is typically available at purities of 98% or higher.
Q2: Are there any specific safety precautions I should take when working with these reactions?
A2: Yes. Always work in a well-ventilated fume hood. Organophosphorus compounds used in the Wittig reaction can be irritants. Strong acids and bases used in these syntheses are corrosive. Palladium catalysts can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product.[6] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information on the reaction progress.
Q4: For the Heck reaction, is it better to use 4-fluoro-iodobenzene or 4-fluoro-bromobenzene?
A4: Aryl iodides are generally more reactive than aryl bromides in the Heck reaction, often allowing for milder reaction conditions (lower temperature, lower catalyst loading). However, aryl bromides are typically less expensive and more readily available. If you are having trouble with the reactivity of 4-fluoro-bromobenzene, switching to the corresponding iodide is a good troubleshooting step.
Q5: Can I use a solvent-free approach for any of these syntheses?
A5: Solvent-free Wittig reactions have been reported and can be a greener alternative.[4][18] For Fischer esterification, using a large excess of methanol essentially makes it a neat reaction with respect to the alcohol. Solvent-free Heck reactions are less common and may require specific conditions to be successful.[12]
VI. References
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in cinnamic acid esterification reactions. BenchChem Technical Support. --INVALID-LINK--
-
WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. --INVALID-LINK--
-
Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. BenchChem Technical Support. --INVALID-LINK--
-
Studylib. Wittig Reaction: Ethyl Cinnamate Synthesis & NMR Analysis. --INVALID-LINK--
-
American Chemical Society. (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. --INVALID-LINK--
-
ResearchGate. (Various Dates). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. --INVALID-LINK--
-
YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. BenchChem Technical Support. --INVALID-LINK--
-
University of Wisconsin-Madison Chemistry. Experiment 9: Wittig Synthesis of Ethyl Cinnamate. --INVALID-LINK--
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. --INVALID-LINK--
-
Unknown. 27. A Solvent Free Wittig Reaction. --INVALID-LINK--
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. --INVALID-LINK--
-
Guidechem. (2025). How to prepare Methyl 4-cyano-3-fluorobenzoate?. FAQ. --INVALID-LINK--
-
PrepChem.com. Synthesis of Trans-4-fluorocinnamic acid. --INVALID-LINK--
-
PubMed Central. (2022). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. --INVALID-LINK--
-
Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp. --INVALID-LINK--
-
Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. --INVALID-LINK--
-
Organic Chemistry Portal. Heck Reaction. --INVALID-LINK--
-
Chem-Impex. This compound. --INVALID-LINK--
-
RSC Publishing. (2022). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. --INVALID-LINK--
-
Wikipedia. Heck reaction. --INVALID-LINK--
-
Reddit. (2022). Problems with wittig reaction. r/Chempros. --INVALID-LINK--
-
Unknown. The Wittig Reaction: Synthesis of Alkenes. --INVALID-LINK--
-
Chad's Prep®. The Wittig Reaction. --INVALID-LINK--
-
ACS Publications. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education. --INVALID-LINK--
-
ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. --INVALID-LINK--
-
ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Heck Reaction. --INVALID-LINK--
-
Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. --INVALID-LINK--
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. --INVALID-LINK--
-
Chemistry Steps. Wittig Reaction Practice Problems. --INVALID-LINK--
-
ScienceDirect. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. Molecular Catalysis. --INVALID-LINK--
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. --INVALID-LINK--
-
PubMed Central. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. --INVALID-LINK--
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. --INVALID-LINK--
-
Google Patents. (2012). CN102633625B - Preparation method of fluorocinnamic acid. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Methyl Cinnamate (CAS 103-26-4) in Modern Chemical Synthesis. --INVALID-LINK--
-
Chem-Impex. Methyl 4-fluorobenzoate. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. webassign.net [webassign.net]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. aspire.apsu.edu [aspire.apsu.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. studylib.net [studylib.net]
- 17. benchchem.com [benchchem.com]
- 18. gctlc.org [gctlc.org]
Technical Support Center: Scale-Up of Methyl 4-Fluorocinnamate Production
Welcome to the technical support center for the synthesis and scale-up of methyl 4-fluorocinnamate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. This compound is a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials, making its efficient and reliable synthesis a critical objective[1].
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical scale-up experience. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your process for robust, scalable production.
Section 1: Overview of Synthetic Strategies and Scale-Up Implications
The synthesis of this compound typically involves the formation of a carbon-carbon double bond. Several classic and modern synthetic routes are available, each with distinct advantages and challenges when considering scale-up. The choice of synthesis is a critical decision driven by factors such as raw material cost, atom economy, catalyst toxicity, stereoselectivity requirements (predominantly the trans isomer is desired), and the robustness of the reaction under process conditions.
Common Synthetic Pathways
-
Palladium-Catalyzed Heck Reaction: This is a powerful method for coupling 4-fluoro-iodobenzene (or bromobenzene) with methyl acrylate. It is often favored in industrial settings due to its high efficiency and functional group tolerance[2][3]. Key challenges in scale-up include catalyst cost, removal of residual palladium, and potential side reactions if not properly controlled.
-
Wittig Reaction: This classic olefination involves reacting 4-fluorobenzaldehyde with a phosphorus ylide, typically derived from a phosphonium salt of methyl bromoacetate[4][5]. While reliable, the Wittig reaction suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide, which can be challenging to remove on a large scale[6].
-
Fischer-Speier Esterification: This route involves the acid-catalyzed esterification of 4-fluorocinnamic acid with methanol[7]. This approach is viable if 4-fluorocinnamic acid is an inexpensive and readily available starting material. The reaction is generally robust, but requires handling strong acids and managing the equilibrium to drive the reaction to completion.
Data Summary: Comparison of Primary Synthetic Routes
| Feature | Heck Reaction | Wittig Reaction | Fischer Esterification |
| Starting Materials | 4-Fluoroaryl halide, Methyl acrylate | 4-Fluorobenzaldehyde, Phosphonium salt | 4-Fluorocinnamic acid, Methanol |
| Key Reagents | Palladium catalyst, Base | Strong base (e.g., n-BuLi), PPh₃ | Strong acid catalyst (e.g., H₂SO₄) |
| Stereoselectivity | Typically high selectivity for the trans isomer[2]. | Can be tuned, but often gives mixtures without modification (e.g., Schlosser modification)[5]. | Retains the stereochemistry of the starting cinnamic acid. |
| Primary Scale-Up Challenge | Catalyst cost & residual metal contamination. | Poor atom economy; removal of triphenylphosphine oxide byproduct. | Use of corrosive acids; equilibrium control. |
| Atom Economy | Moderate to Good | Poor | Excellent |
Section 2: Troubleshooting Guide for Scale-Up
This section is structured in a question-and-answer format to directly address common problems encountered during the scale-up of this compound synthesis.
Issue 1: Low or Stalled Reaction Conversion
Question: We've scaled our synthesis from a 10g to a 500g scale, and the reaction is either stalling at ~50% conversion or giving a much lower yield than the lab-scale experiments. What's going on?
Answer: This is a classic scale-up challenge that can be traced to several factors, often related to mass and heat transfer limitations or reagent stability.
For Heck Reactions:
-
Catalyst Deactivation: Palladium catalysts are sensitive. On a larger scale, the impact of impurities in starting materials or solvents is magnified.
-
Troubleshooting Protocol:
-
Test Raw Materials: Run a small-scale control reaction using the same batches of 4-fluoroaryl halide, methyl acrylate, base, and solvent intended for the large-scale run.
-
Check Catalyst Activity: Run another small-scale reaction comparing the catalyst from the scaled-up batch with a fresh, unopened batch of catalyst. A significant difference points to catalyst poisoning or degradation.
-
Ensure Inert Atmosphere: Inadequate purging of the reactor with nitrogen or argon can allow oxygen to enter, which can deactivate the Pd(0) active species. Ensure your reactor sealing and purging procedures are robust.
-
-
-
Poor Mixing: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, causing side reactions or incomplete conversion.
-
Troubleshooting Protocol:
-
Evaluate Agitation: Check if the agitator speed and design (e.g., impeller type) are appropriate for the reactor volume and viscosity of the reaction mixture.
-
Monitor Temperature: Use multiple temperature probes if possible to ensure uniform heating. A significant temperature gradient within the reactor is a sign of poor mixing.
-
-
For Wittig Reactions:
-
Incomplete Ylide Formation: The generation of the phosphorus ylide requires a strong, anhydrous base. Moisture is a critical enemy.
-
Troubleshooting Protocol:
-
Verify Solvent Anhydrousness: Use freshly dried solvents. A Karl Fischer titration should be performed on the solvent before use to quantify water content.
-
Base Titration: The activity of strong bases like n-butyllithium can degrade over time. Titrate the base solution before use to confirm its molarity.
-
Temperature Control: The deprotonation step is often performed at low temperatures. Ensure your reactor's cooling system can handle the larger volume and maintain the target temperature during base addition.
-
-
Logical Flow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Impurities
Question: My scaled-up batch contains significant impurities that were minor in the lab, such as the cis-isomer and some dimeric byproducts. How can I improve the purity of my crude product?
Answer: Impurity profiles often change upon scale-up due to subtle changes in reaction conditions.
-
Cis/Trans Isomerization: While the trans isomer is thermodynamically more stable, kinetic factors can lead to the formation of the cis isomer.
-
Troubleshooting Protocol:
-
Control Temperature: Higher temperatures can sometimes lead to isomerization. Ensure your temperature control is precise and that no "hot spots" are forming due to poor mixing.
-
Reagent Addition: The rate and order of reagent addition can influence selectivity. A slower addition of the limiting reagent can sometimes improve selectivity by maintaining a low instantaneous concentration.
-
Base Selection (Heck): The choice of base can influence the reaction pathway. If using an amine base, ensure it is not sterically hindered to the point that it slows down the desired catalytic cycle.
-
-
-
Dimerization/Side Reactions: In Heck reactions, dimerization of the aryl halide or the acrylate can occur.
-
Troubleshooting Protocol:
-
Adjust Stoichiometry: Ensure the molar ratio of reactants is precise. A slight excess of the acrylate is common, but a large excess can promote its own side reactions.
-
Catalyst Loading: While counterintuitive, lowering the catalyst loading can sometimes reduce side reactions, although it may increase reaction time. Run a few small-scale experiments to find the optimal balance.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up production of this compound?
A1: Safety must be the top priority. Key concerns include:
-
Reagent Handling: Many routes use hazardous materials. For instance, strong bases like n-butyllithium (used in Wittig synthesis) are pyrophoric. Strong acids like sulfuric acid (Fischer esterification) are highly corrosive[7]. Palladium catalysts can be pyrophoric, especially on carbon supports. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Thermal Hazards: Reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A proper thermal hazard assessment should be conducted to plan for adequate cooling capacity and to prevent thermal runaway.
-
Product Hazards: this compound itself may cause skin irritation or allergic reactions[8]. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn at all times[9].
Q2: How should I store the final this compound product to ensure its stability?
A2: this compound is a solid at room temperature with a melting point of approximately 45-49 °C[10]. It is generally stable under standard ambient conditions. For long-term storage, it is recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents[9]. Some suppliers recommend storage at 0-8°C to maximize shelf life[1].
Q3: My final product is an oil/waxy solid and is difficult to crystallize. What purification strategies are recommended at scale?
A3: Purification is a critical step for achieving the desired product quality.
-
Crystallization: This is the most common and cost-effective method.
-
Solvent Screening: A thorough solvent/anti-solvent screening is essential. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. Common solvents for similar compounds include ethanol, ethyl acetate, and heptane.
-
Seeding: Using a small amount of pure, crystalline material (a seed crystal) can initiate crystallization and often leads to a more uniform particle size.
-
-
Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
-
Chromatography: While often seen as a lab-scale technique, medium-pressure and high-pressure liquid chromatography (MPLC/HPLC) systems are available for multi-kilogram scale purification, particularly in the pharmaceutical industry. However, this is a more costly and solvent-intensive option.
Q4: Which synthetic route is generally considered "greener" or more sustainable for industrial production?
A4: "Green chemistry" principles are increasingly important in process development.
-
Fischer Esterification often scores well on atom economy, as the only byproduct is water. If a solid, recoverable acid catalyst can be used, it further improves the green profile[11].
-
Heck Reactions are catalytic, which is a key green principle. However, the use of precious metal catalysts (palladium) and the challenges of removing them from the final product are drawbacks. Recent research has focused on using more sustainable solvents like supercritical CO₂ to improve the process[12].
-
Wittig Reactions generally have poor atom economy due to the stoichiometric formation of triphenylphosphine oxide, making it a less favored route from a waste-generation perspective[6].
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction
This protocol is a representative example and must be optimized for your specific equipment and scale.
-
Reactor Setup: To a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet, charge 4-fluoro-iodobenzene (1.0 eq), palladium acetate (0.01 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.02 eq).
-
Solvent and Base: Add a suitable solvent (e.g., acetonitrile or DMF) and a base (e.g., triethylamine, 1.5 eq).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes with gentle agitation.
-
Reactant Addition: Add methyl acrylate (1.2 eq) via an addition funnel or pump over 30 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by HPLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and base salts. The filtrate can be concentrated and the product isolated by crystallization or distillation.
Workflow: Synthetic Route Selection
Caption: A logic diagram for selecting a primary synthetic route.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-氟肉桂酸甲酯,反式为主 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. CN102701973A - Catalytic synthesis method of methyl cinnamate - Google Patents [patents.google.com]
- 12. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Methyl 4-Fluorocinnamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 4-fluorocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing palladium catalyst systems for this crucial reaction. As a key intermediate in the development of pharmaceuticals and advanced materials, achieving high yield and purity in the synthesis of this compound is paramount.[1]
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory conditions.
Core Principles: The Heck-Mizoroki Reaction in Context
The synthesis of this compound is typically achieved via the Mizoroki-Heck reaction, a powerful palladium-catalyzed C-C bond formation between an aryl halide (e.g., 4-fluoroiodobenzene) and an alkene (methyl acrylate).[2][3] The efficiency of this reaction is critically dependent on the stability and activity of the palladium catalyst throughout its catalytic cycle. Optimizing catalyst loading is not merely about minimizing cost; it is about balancing reaction rate, catalyst stability, and product purity.
The generally accepted mechanism involves several key steps, each influenced by the catalyst system:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide. The choice of ligand and halide (I > Br > Cl) significantly impacts the rate of this step.[2][4]
-
Alkene Coordination & Insertion: Methyl acrylate coordinates to the Pd(II) complex, followed by insertion into the Palladium-Aryl bond.
-
Syn β-Hydride Elimination: This step forms the desired C=C double bond and a palladium-hydride species. It is typically stereoselective, favoring the E-isomer product.[5]
-
Catalyst Regeneration: A base is required to react with the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[6]
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is consistently low (<30%), and I recover most of my starting material. What are the likely catalyst-related causes?
A1: Low conversion is a common issue often traced back to an inactive or insufficient amount of active catalyst. Consider these points:
-
Catalyst Deactivation: The primary suspect is the precipitation of Pd(0) as palladium black, an inactive, aggregated form.[7] This is common in ligand-free systems or when the ligand-to-metal ratio is too low.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Sometimes this activation is inefficient. While often more efficient than starting with stable Pd(0) complexes like Pd(PPh₃)₄, issues can still arise.[6]
-
Solution: Ensure your reaction conditions (solvent, base, temperature) are suitable for the reduction of your Pd(II) precursor. Some protocols benefit from a short "pre-activation" period at reaction temperature before adding the aryl halide.
-
-
Insufficient Catalyst Loading: While minimizing catalyst is ideal, the loading might be simply too low for the reaction to proceed at a reasonable rate.
-
Solution: Perform a loading screen. Run the reaction at several catalyst concentrations (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal balance. It's noteworthy that excessively high catalyst loading can sometimes inhibit the reaction.[10]
-
Q2: The reaction starts well, but stalls after a few hours. Why is this happening?
A2: Reaction stalling typically points to catalyst deactivation or consumption of a key reagent over time.
-
Catalyst Lifetime: The catalyst may have a limited number of turnovers before it deactivates. This can be exacerbated by impurities in the reagents or solvent (e.g., oxygen in a non-degassed setup).
-
Base Consumption/Degradation: The base is a stoichiometric reagent required to regenerate the catalyst.[6] If it degrades or is consumed in side reactions, the catalytic cycle will halt.
-
Solution: Ensure you are using a sufficient excess of base (typically 1.2 to 2.0 equivalents). For sensitive reactions, a stronger, non-nucleophilic organic base might be more stable than inorganic carbonates.
-
Q3: I'm observing significant byproduct formation, particularly homocoupling of the aryl halide. How can I improve selectivity?
A3: Homocoupling (Ar-Ar) is a known side reaction that competes with the desired Heck coupling. It often arises from issues within the catalytic cycle.
-
Ligand Control: The ligand environment around the palladium center dictates reactivity. Insufficient ligation can lead to side reactions.
-
Solution: The use of bulky, electron-rich monodentate ligands can often suppress homocoupling by favoring the desired Heck pathway.
-
-
Solvent and Temperature Effects: Highly polar solvents and high temperatures can sometimes promote undesired pathways.[13]
| Problem | Potential Catalyst-Related Cause | Recommended Action | Supporting Source(s) |
| Low Yield / No Reaction | Catalyst deactivation (Pd black) | Increase ligand:Pd ratio; use more robust ligands (e.g., bulky phosphines, NHCs). | [7][8] |
| Insufficient catalyst loading | Perform a catalyst loading screen (e.g., 0.5, 1.0, 2.0 mol%). | [10] | |
| Reaction Stalls | Limited catalyst lifetime | Improve degassing of solvents; use more stable ligands. | [11][12] |
| Base degradation | Use a higher excess of base; consider a more stable organic base. | [6] | |
| Poor Selectivity | Undesired homocoupling | Use bulky, electron-rich ligands; optimize solvent and temperature. | [13][14] |
Table 1: Troubleshooting Guide: Catalyst-Related Issues & Solutions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for synthesizing this compound?
A1: For initial screening, a palladium loading of 1-2 mol% is a robust starting point. Depending on the efficiency of the chosen ligand and the reactivity of the aryl halide (iodide vs. bromide), this can often be optimized down to 0.1-0.5 mol% .[10] Highly active catalyst systems have reported good yields with loadings as low as 10 ppm, though this requires significant optimization.[5]
Q2: Should I use a homogeneous or heterogeneous palladium catalyst?
A2: The choice depends on your primary goal.
-
Homogeneous Catalysts (e.g., Pd(OAc)₂, Pd(dba)₂ + ligand) generally offer higher activity, better selectivity, and milder reaction conditions due to their well-defined active sites.[15] However, removal of the catalyst from the product can be challenging.
-
Heterogeneous Catalysts (e.g., Palladium on Carbon, Pd/C) are excellent for ease of separation and catalyst recycling.[15][16][17] A common issue is the leaching of palladium species into the solution, which may act as the true homogeneous catalyst.[4][18] The reaction may require higher temperatures or longer reaction times compared to homogeneous systems.
Q3: How critical is the choice of ligand for this reaction?
A3: It is extremely critical. The ligand stabilizes the active Pd(0) species, prevents aggregation into palladium black, and modulates the electronic and steric environment of the metal center, which in turn influences reaction rate and selectivity.[8][9] Electron-donating ligands, for instance, can increase the catalytic activity.[8] For challenging substrates, such as aryl chlorides, specialized bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are often required.[11]
Experimental Protocols
Protocol 4.1: Screening for Optimal Pd(OAc)₂ Loading
This protocol outlines a parallel experiment to determine the optimal catalyst loading for the coupling of 4-fluoroiodobenzene with methyl acrylate.
Reagents & Equipment:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Fluoroiodobenzene
-
Methyl Acrylate
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vials with stir bars, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of Pd(OAc)₂ and PPh₃ in anhydrous DMF. For a 2:1 ligand:Pd ratio, dissolve an appropriate amount to achieve a final concentration of 0.01 M Pd(OAc)₂ and 0.02 M PPh₃.
-
-
Reaction Setup:
-
In four separate, dry reaction vials labeled A, B, C, and D, add 4-fluoroiodobenzene (e.g., 1 mmol).
-
Add methyl acrylate (e.g., 1.2 mmol, 1.2 equiv).
-
Add triethylamine (e.g., 1.5 mmol, 1.5 equiv).
-
Add a stir bar to each vial.
-
-
Catalyst Addition:
-
To Vial A (0.5 mol%), add the appropriate volume of the catalyst stock solution.
-
To Vial B (1.0 mol%), add double the volume used for Vial A.
-
To Vial C (1.5 mol%), add triple the volume used for Vial A.
-
To Vial D (2.0 mol%), add quadruple the volume used for Vial A.
-
Add enough additional anhydrous DMF to each vial so that the total reaction volume is identical across all experiments.
-
-
Reaction Execution:
-
Seal the vials and place them in a preheated heating block at 100 °C.
-
Stir the reactions for a set time (e.g., 4 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each reaction mixture, dilute it, and analyze by GC-MS or HPLC to determine the conversion of the starting material and the yield of this compound.
-
Plot the yield versus catalyst loading to identify the optimal concentration.
-
| Vial | Catalyst Loading (mol%) | Volume of Stock Soln. | Yield (%) | Observations |
| A | 0.5 | X | (experimental) | e.g., Incomplete conversion |
| B | 1.0 | 2X | (experimental) | e.g., High yield |
| C | 1.5 | 3X | (experimental) | e.g., Similar to B |
| D | 2.0 | 4X | (experimental) | e.g., Slight decrease, some Pd black |
Table 2: Example Data Template for Catalyst Loading Optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. aminer.org [aminer.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst | Bayero Journal of Pure and Applied Sciences [ajol.info]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 17. researchgate.net [researchgate.net]
- 18. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation for Methyl 4-Fluorocinnamate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The quantification and purity assessment of key intermediates, such as methyl 4-fluorocinnamate, are critical checkpoints in the synthesis of active pharmaceutical ingredients (APIs). An unvalidated or poorly characterized analytical method can lead to out-of-specification results, batch failures, and significant delays in development timelines.
This guide provides an in-depth, experience-driven approach to the validation of an analytical method for this compound. Moving beyond a simple checklist of procedures, we will explore the causality behind experimental choices, establishing a self-validating system of protocols. Our primary focus will be a robust High-Performance Liquid Chromatography (HPLC) method, which will be objectively compared against alternative analytical techniques. Every claim and protocol is grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment.[1][2][3][4]
The 'Why': Foundational Principles of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][5] It is the formal proof that a method is "fit for purpose." The internationally recognized framework for this process is provided by the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which outline the key performance parameters that must be evaluated.[6][7][8][9][10]
These parameters are not isolated tests but form a logical, interconnected system to build confidence in the analytical results.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
comparative study of different synthetic routes to methyl 4-fluorocinnamate
A Comparative Guide to the Synthetic Routes of Methyl 4-Fluorocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile building block in organic synthesis, finding significant application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the fluorine atom on the aromatic ring can enhance the metabolic stability and binding affinity of target molecules, making it a valuable synthon for medicinal chemists. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative performance of each method.
Classical Synthetic Strategies
Perkin Reaction followed by Fischer Esterification
A traditional and well-established route involves the initial synthesis of 4-fluorocinnamic acid via the Perkin reaction, followed by its esterification to the desired methyl ester.
Reaction Pathway:
The Perkin reaction is a condensation reaction between an aromatic aldehyde (4-fluorobenzaldehyde) and an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid.[2][3][4][5][6] This yields the α,β-unsaturated carboxylic acid, 4-fluorocinnamic acid.
Subsequent esterification of the carboxylic acid with methanol, catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, affords this compound. This is known as the Fischer esterification.[7][8][9]
Diagram of the Perkin-Fischer Esterification Route:
Caption: Two-step synthesis via Perkin reaction and Fischer esterification.
Experimental Protocol (Illustrative):
Step 1: Synthesis of 4-Fluorocinnamic Acid (Perkin Reaction) [10]
-
Combine 4-fluorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture at 180°C for 5 hours.
-
Allow the mixture to cool and then pour it into water.
-
Acidify with concentrated hydrochloric acid to precipitate the 4-fluorocinnamic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol/water.
Step 2: Synthesis of this compound (Fischer Esterification) [9][11]
-
Dissolve 4-fluorocinnamic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Performance Analysis:
| Parameter | Perkin-Fischer Esterification |
| Yield | Moderate to good (typically 60-80% over two steps) |
| Purity | Generally high after purification |
| Scalability | Readily scalable |
| Reagents | Inexpensive and readily available |
| Conditions | High temperatures required for the Perkin reaction |
| Green Chemistry | Use of strong acids and high temperatures are drawbacks |
Expert Insights: The Perkin reaction often requires high temperatures and long reaction times.[2] The subsequent Fischer esterification is an equilibrium-driven process, necessitating the use of excess alcohol or removal of water to drive the reaction to completion.[8]
Modern Synthetic Methodologies
Heck Reaction
The Heck reaction offers a more direct route to this compound by coupling an aryl halide with an alkene.
Reaction Pathway:
This palladium-catalyzed cross-coupling reaction involves the reaction of 4-fluoroiodobenzene or 4-fluorobromobenzene with methyl acrylate in the presence of a palladium catalyst and a base.[12][13][14]
Diagram of the Heck Reaction Route:
Caption: One-pot synthesis via the Heck reaction.
Experimental Protocol (Illustrative): [15]
-
To a solution of 4-fluoroiodobenzene and methyl acrylate in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Performance Analysis:
| Parameter | Heck Reaction |
| Yield | Good to excellent (often >80%) |
| Purity | High after purification |
| Scalability | Scalable, but catalyst cost can be a factor |
| Reagents | Palladium catalysts can be expensive |
| Conditions | Milder conditions compared to the Perkin reaction |
| Green Chemistry | Use of heavy metal catalyst is a concern |
Expert Insights: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction. The reaction is generally highly stereoselective, affording the trans-isomer as the major product.[12] Continuous flow methodologies using supercritical carbon dioxide as a solvent have also been developed to enhance the green credentials of this reaction.[16]
Wittig Reaction
The Wittig reaction provides another powerful tool for the synthesis of alkenes with excellent control over the double bond position.[17][18][19]
Reaction Pathway:
This reaction involves the treatment of an aldehyde (4-fluorobenzaldehyde) with a phosphorus ylide (a Wittig reagent) to form the desired alkene.[19][20] The ylide is typically prepared from the corresponding phosphonium salt.
Diagram of the Wittig Reaction Route:
Caption: Multi-step synthesis via the Wittig reaction.
Experimental Protocol (Illustrative): [20]
-
Ylide Preparation:
-
React triphenylphosphine with methyl bromoacetate to form the corresponding phosphonium salt.
-
Treat the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere to generate the phosphorus ylide.
-
-
Wittig Reaction:
-
Add 4-fluorobenzaldehyde to the solution of the freshly prepared ylide at low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography.[18]
-
Performance Analysis:
| Parameter | Wittig Reaction |
| Yield | Good to high (70-90%) |
| Purity | Purification from triphenylphosphine oxide is necessary |
| Scalability | Scalable, but requires stoichiometric amounts of the phosphonium salt and base |
| Reagents | Requires strong, air- and moisture-sensitive bases |
| Conditions | Anhydrous conditions are essential |
| Green Chemistry | Generates a stoichiometric amount of phosphine oxide waste |
Expert Insights: The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Stabilized ylides, such as the one derived from methyl bromoacetate, generally favor the formation of the (E)-alkene (trans). The Horner-Wadsworth-Emmons (HWE) modification, which uses a phosphonate ester, is a popular alternative that often provides higher yields of the (E)-isomer and easier purification as the phosphate byproduct is water-soluble.[21][22]
Greener and Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times.[23][24]
Applications:
-
Microwave-Assisted Fischer Esterification: The esterification of 4-fluorocinnamic acid can be significantly accelerated under microwave irradiation.[25][26]
-
Microwave-Assisted Heck Reaction: Microwave heating can enhance the efficiency of the Heck reaction, allowing for lower catalyst loadings and shorter reaction times.[12]
-
Microwave-Assisted Horner-Wadsworth-Emmons Reaction: This variation of the Wittig reaction can be performed efficiently under microwave conditions, providing a green and rapid synthesis of cinnamate esters.[21]
Performance Analysis (General):
| Parameter | Microwave-Assisted Synthesis |
| Yield | Often improved compared to conventional heating |
| Reaction Time | Significantly reduced (minutes vs. hours) |
| Energy Efficiency | More energy-efficient than conventional heating |
| Scalability | Can be challenging for large-scale production |
| Equipment | Requires a dedicated microwave reactor |
Expert Insights: The successful application of microwave synthesis depends on the dielectric properties of the reactants and solvent.[23] For reactions that are slow at conventional temperatures, microwave heating can provide a significant advantage. The use of microwave-assisted synthesis is a key aspect of green chemistry.[21]
Comparative Summary
| Synthetic Route | Key Advantages | Key Disadvantages |
| Perkin-Fischer Esterification | Inexpensive, readily available starting materials; scalable. | Harsh reaction conditions (high temperature); moderate yields. |
| Heck Reaction | High yields; good stereoselectivity; milder conditions. | Expensive catalyst; potential for heavy metal contamination. |
| Wittig Reaction | Excellent regioselectivity; good yields. | Stoichiometric phosphine oxide byproduct; requires strong bases and anhydrous conditions. |
| Microwave-Assisted Synthesis | Rapid reaction times; often higher yields; energy efficient. | Specialized equipment required; scalability can be a concern. |
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and available equipment. For large-scale industrial synthesis, the classical Perkin reaction followed by Fischer esterification remains a viable option due to the low cost of reagents. For laboratory-scale synthesis where high yield and stereoselectivity are paramount, the Heck and Wittig reactions (or its HWE modification) are excellent choices. The integration of microwave technology offers a promising avenue for developing more sustainable and efficient synthetic protocols for this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 10. CN102633625B - Preparation method of fluorocinnamic acid - Google Patents [patents.google.com]
- 11. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. METHYL 4-METHYLCINNAMATE [chembk.com]
- 16. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 24. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A-Comparative-Guide-to-Structural-Elucidation-Confirming-the-Structure-of-Methyl-4-fluorocinnamate-using-2D-NMR
A Senior Application Scientist's Field Guide to Unambiguous Molecular Structure Confirmation
In the realm of drug discovery and development, the precise and unequivocal confirmation of a molecule's structure is a foundational pillar of scientific integrity.[1] The process is akin to creating a detailed blueprint before constructing a skyscraper; any ambiguity can lead to catastrophic failures in downstream applications. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamental overview of a molecule's proton and carbon framework, it often falls short in resolving complex spin systems and definitively establishing connectivity, especially in larger or structurally intricate molecules.[2][3] This is where two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a higher level of structural detail by spreading information across two frequency axes.[4][5]
This guide provides a comprehensive, experience-driven comparison of key 2D NMR techniques for the structural elucidation of small molecules, using methyl 4-fluorocinnamate as a practical example. We will delve into the "why" behind the experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system for structural confirmation.
The Molecule in Focus: this compound
This compound presents an excellent case study. Its structure contains distinct spin systems—an aromatic ring, a trans-alkene, and a methyl ester group—that are well-suited for interrogation by 2D NMR. The fluorine atom introduces an additional layer of complexity and a unique spectroscopic handle, though for the purpose of this guide, we will focus on ¹H and ¹³C correlations.
Figure 1. Structure of this compound with proton and carbon numbering.
The Experimental Workflow: A Triad of Correlation Experiments
The core principle of our approach is to build the molecular structure piece by piece, using a logical sequence of 2D NMR experiments. Each experiment provides a unique type of information, and together they create a network of correlations that should converge on a single, unambiguous structure.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cinnamates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established strategy to enhance pharmacological properties. Cinnamic acids and their derivatives, a class of naturally occurring phenolic compounds, have long been recognized for their diverse biological activities. This guide provides an in-depth, objective comparison of the biological performance of fluorinated and non-fluorinated cinnamates, supported by experimental data, to inform the rational design of next-generation therapeutic agents.
The Rationale for Fluorination: Enhancing Nature's Blueprint
Cinnamic acid, with its simple phenylpropanoid structure, offers a versatile template for chemical modification.[1] Fluorination, the introduction of one or more fluorine atoms into a molecule, can profoundly alter its physicochemical and biological properties. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to:
-
Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, often leading to a longer biological half-life.
-
Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cellular membranes.
-
Modulated Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups, influencing ionization state and receptor interactions.
-
Altered Conformation and Binding: Fluorine can induce specific molecular conformations and participate in unique non-covalent interactions with biological targets.
This guide will explore how these fluorine-induced modifications translate into tangible differences in antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities.
Antimicrobial Activity: A Clear Enhancement with Fluorination
Cinnamic acid and its derivatives are known to possess antimicrobial properties.[1][2] The introduction of fluorine has been shown to significantly enhance this activity, particularly against resilient pathogens like Mycobacterium tuberculosis.
Comparative Data: Anti-Tuberculosis Activity
| Compound | Target Organism | IC50 (µg/mL) |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30 |
| 4-Fluorocinnamic Acid derivative | Mycobacterium tuberculosis H37Ra | 0.36[3] |
Table 1: A direct comparison of the anti-tuberculosis activity of a 4-fluorocinnamic acid derivative and its non-fluorinated parent compound. The significantly lower IC50 value for the fluorinated derivative indicates a substantial increase in potency.
The potent activity of the 4-fluoro substituted compound suggests that the presence of an electron-withdrawing group at the para position of the phenyl ring is highly favorable for anti-TB activity.[3] This enhancement is likely due to a combination of increased lipophilicity, facilitating cell wall penetration, and altered electronic properties that improve interaction with mycobacterial targets.
Anticancer Activity: A Promising but Complex Picture
Cinnamic acid derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[4] While the literature suggests that fluorination is a promising strategy for developing more potent anticancer agents, direct comparative studies between a fluorinated cinnamate and its exact non-fluorinated analog are not as readily available. However, the existing data on various fluorinated cinnamide derivatives show potent activity.
For instance, a novel series of cinnamide-fluorinated derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line. One such derivative, an imidazolone bearing a N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety, displayed an impressive IC50 value of 4.23 μM, which was more potent than the standard drug staurosporine (IC50 = 5.59 μM). This compound was also found to inhibit the epidermal growth factor receptor (EGFR) and induce apoptosis in cancer cells.
While a direct comparison is not available, the potent activity of these fluorinated derivatives underscores the potential of this chemical modification in the development of novel anticancer therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the specific contribution of fluorine to the cytotoxic and mechanistic profiles of these compounds.
Antioxidant Activity: A Subtle Interplay of Structure
The antioxidant activity of cinnamic acid derivatives is primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals. This activity is heavily influenced by the presence and position of hydroxyl and methoxy groups on the phenyl ring.
Direct comparative data on the DPPH radical scavenging activity of a simple fluorinated cinnamate versus its non-fluorinated counterpart is limited. However, a study on acetylated cinnamic acid provides some insight into how modification of the carboxylic acid moiety can influence antioxidant potential.
Comparative Data: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| Cinnamic Acid | 0.18 |
| Acetylated Cinnamic Acid | 0.16 |
| Vitamin C (Standard) | 0.12 |
Table 2: Comparison of the DPPH radical scavenging activity of cinnamic acid and its acetylated derivative. Acetylation slightly enhances the antioxidant activity.
While not a direct fluorination comparison, this data illustrates that even minor structural modifications can impact antioxidant capacity. The electron-withdrawing nature of fluorine could potentially modulate the radical scavenging ability of the carboxylic acid group or a phenolic hydroxyl group, if present. However, without direct experimental data, this remains a hypothesis. It is well-established that dihydroxy-substituted cinnamic acids, like caffeic acid, are significantly more potent antioxidants than their non-hydroxylated counterparts. This suggests that for antioxidant activity, the presence of hydrogen-donating hydroxyl groups may be a more dominant factor than the electronic effects of fluorine substitution.
Enzyme Inhibition: Fine-Tuning a Crucial Mechanism
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The introduction of fluorine can enhance the binding affinity of a molecule to an enzyme's active site, leading to more potent inhibition. A direct comparative study on the inhibition of mushroom tyrosinase by trans-3,4-difluorocinnamic acid and trans-cinnamic acid provides a clear example of this principle.
Comparative Data: Tyrosinase Inhibition
| Compound | Target Enzyme | Inhibition Type | IC50 (mM) |
| trans-3,4-Difluorocinnamic Acid | Mushroom Tyrosinase | Competitive | 0.78 ± 0.02 |
| trans-Cinnamic Acid | Mushroom Tyrosinase | Competitive | 0.80 ± 0.02 |
Table 3: A direct comparison of the tyrosinase inhibitory activity of trans-3,4-difluorocinnamic acid and its non-fluorinated analog. The lower IC50 value for the difluorinated compound indicates a slight but measurable enhancement in inhibitory potency.
This data suggests that the electron-withdrawing nature of the two fluorine atoms on the phenyl ring subtly enhances the compound's ability to bind to the enzyme's active site. This principle of leveraging fluorine's electronic properties to improve enzyme inhibition is a cornerstone of modern drug design.
Experimental Protocols
To facilitate further research and validation, detailed, step-by-step methodologies for the key biological assays discussed in this guide are provided below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Test microorganism culture
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Stock solutions of test compounds (fluorinated and non-fluorinated cinnamates)
-
Sterile multichannel pipette and tips
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated cinnamates) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (fluorinated and non-fluorinated cinnamates)
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and the standard.
-
Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compounds and the standard to determine their respective IC50 values (the concentration required to scavenge 50% of the DPPH radicals).
Visualizing the Concepts
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: A typical experimental workflow for the comparative evaluation of fluorinated and non-fluorinated cinnamates.
Caption: The logical relationship between fluorination and enhanced biological activity.
Conclusion and Future Directions
The strategic fluorination of cinnamic acid derivatives presents a powerful approach to modulate their biological activity. The evidence strongly suggests that fluorination can significantly enhance the antimicrobial and enzyme inhibitory properties of cinnamates. While the impact on anticancer and antioxidant activities is promising, it appears to be more nuanced and warrants further direct comparative studies.
For researchers and drug development professionals, this guide provides a foundational understanding of the "fluorine advantage" in the context of cinnamates. The provided experimental protocols offer a starting point for further investigation and validation. Future research should focus on synthesizing and testing pairs of fluorinated and non-fluorinated analogs across a wider range of biological assays and cell lines to build a more comprehensive picture of the structure-activity relationships. Such studies will be invaluable in the rational design of novel, more effective cinnamate-based therapeutics.
References
A Comparative Guide to the Quantitative Analysis of Methyl 4-Fluorocinnamate in Reaction Mixtures
For professionals in pharmaceutical and chemical development, the precise quantification of reaction products is not merely a procedural step but the cornerstone of process optimization, yield calculation, and quality assurance. This guide provides an in-depth comparison of three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the determination of methyl 4-fluorocinnamate in a typical esterification reaction mixture.
Our analysis moves beyond a simple listing of methods. We delve into the causality behind experimental choices, grounding our protocols in established scientific principles to provide a self-validating framework for your laboratory work.
The Analytical Challenge: A Fischer Esterification Mixture
To establish a realistic analytical context, we consider the quantification of this compound as the product of a Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid (4-fluorocinnamic acid) with an excess of an alcohol (methanol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
The resulting mixture presents a specific analytical challenge: to selectively and accurately quantify the ester product in the presence of the remaining starting acid, the large excess of alcohol, the non-volatile acid catalyst, and water, which is a byproduct of the reaction.[3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a compound like this compound, which possesses a strong UV chromophore, HPLC with UV detection is an exceptionally robust and widely accessible method.
Causality of Method Design
-
Reversed-Phase (RP) Chromatography: We select a C18 stationary phase, which is non-polar. This compound is more non-polar than its carboxylic acid precursor (4-fluorocinnamic acid) due to the esterification of the polar carboxyl group. Therefore, the ester will be retained longer on the C18 column, allowing for excellent separation from the earlier-eluting acid.[4]
-
Mobile Phase Selection: A gradient of acetonitrile and water is chosen. Acetonitrile is the organic modifier; increasing its concentration in the mobile phase increases the eluting strength, allowing for timely elution of the analyte while ensuring baseline separation from other components.[5] A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of the residual 4-fluorocinnamic acid, ensuring a single, sharp peak for this starting material and improving peak shape for all components.
-
Internal Standard (IS): While external calibration is feasible, the use of an internal standard (e.g., methyl 4-chlorocinnamate) can significantly improve precision by correcting for variations in injection volume and sample preparation.[6] The IS should be structurally similar to the analyte but well-resolved chromatographically.
Experimental Protocol: HPLC-UV Quantification
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard solution.
-
Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter, which is crucial for protecting the HPLC column.[7]
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound reference standard (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by diluting the stock solution. Add the same concentration of internal standard to each calibration standard.
-
-
Chromatographic Conditions:
Parameter Value HPLC System Agilent 1260 Infinity II or equivalent Column C18 reversed-phase, 4.6 x 150 mm, 5 µm Mobile Phase A Water with 0.1% Phosphoric Acid Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid Gradient 50% B to 95% B over 10 minutes Flow Rate 1.0 mL/min Column Temp. 30°C Injection Vol. 10 µL | Detection | UV at 272 nm |
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the reaction mixture sample from the calibration curve.
-
Visualization: HPLC Workflow
Caption: Workflow for the HPLC quantification of this compound.
Gas Chromatography (GC-FID): The Gold Standard for Volatile Compounds
GC is an ideal technique for separating and analyzing compounds that can be vaporized without decomposition.[8] this compound is sufficiently volatile and thermally stable for GC analysis. The Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for hydrocarbons.
Causality of Method Design
-
Sample Introduction: A split injection is used to introduce a small, precise amount of the sample onto the column, preventing column overload and ensuring sharp peaks. The non-volatile components of the reaction mixture (sulfuric acid catalyst, unreacted 4-fluorocinnamic acid) will remain in the injector liner, effectively cleaning the sample in-situ. This is a significant advantage of GC for this specific matrix.
-
Column Selection: A mid-polarity column (e.g., DB-5 or equivalent) is chosen. This provides good separation of the this compound from the methanol solvent front and any potential volatile side products.
-
Internal Standard (IS): An internal standard is crucial for high-precision GC analysis.[8] A stable, non-reactive compound with a retention time distinct from the analyte and solvent, such as dodecane or tetradecane, is an excellent choice.
Experimental Protocol: GC-FID Quantification
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture into a GC vial.
-
Add 1.0 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) containing a known concentration of the internal standard (e.g., dodecane at 1 mg/mL).
-
Cap the vial and vortex thoroughly. No filtration is necessary as non-volatile components will not be injected.
-
-
Standard Preparation:
-
Prepare a stock solution of pure this compound reference standard (e.g., 10 mg/mL) in the same solvent used for the sample.
-
Create a series of calibration standards by diluting the stock solution, adding the same concentration of internal standard to each.
-
-
Chromatographic Conditions:
Parameter Value GC System Agilent 8890 or equivalent with FID Column HP-5, 30 m x 0.32 mm, 0.25 µm film Carrier Gas Helium, constant flow at 1.5 mL/min Injector Temp. 250°C Injection Mode Split (20:1 ratio) Injection Vol. 1 µL Oven Program 80°C (hold 1 min), then 20°C/min to 240°C | Detector Temp. | 280°C |
-
Data Analysis:
-
Follow the same calibration curve procedure as described for HPLC, using the peak area ratios of the analyte to the internal standard.
-
Visualization: GC-FID Workflow
Caption: Workflow for the GC-FID quantification of this compound.
Quantitative NMR (qNMR): An Absolute Method
Unlike chromatographic techniques that rely on calibration curves from reference standards, qNMR can be a primary ratio method.[9] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a unique analyte signal to the integral of a signal from a certified internal standard of known concentration, a direct calculation of the analyte's concentration is possible without a calibration curve.
Causality of Method Design
-
Internal Standard Selection: This is the most critical step in qNMR.[11] The standard must be of high purity (≥99%), stable, and possess a simple NMR spectrum with at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals.[12] For this compound in CDCl₃, a standard like 1,4-bis(trimethylsilyl)benzene-d₄ (DSS-d₆) or dimethylformamide (DMF) is suitable.
-
Signal Selection: For quantification, we must choose unique, well-resolved signals for both the analyte and the internal standard. For this compound, the singlet from the methoxy (-OCH₃) group is an excellent choice. For the starting material, 4-fluorocinnamic acid, the vinylic protons can be used to determine its residual amount.
-
Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being measured is essential.[11] This ensures all protons have fully relaxed before the next pulse, making the signal intensity truly proportional to the number of nuclei. A 90° pulse angle is used for maximum signal excitation.[11]
Experimental Protocol: ¹H-qNMR Quantification
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh and add a suitable amount (e.g., 5-10 mg) of a certified internal standard (e.g., DSS-d₆).
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Cap and invert the tube several times to ensure complete dissolution and homogenization.
-
-
NMR Data Acquisition:
Parameter Value Spectrometer Bruker 400 MHz or equivalent Solvent CDCl₃ Pulse Program Standard 90° pulse Relaxation Delay (D1) 30 seconds Number of Scans (NS) 16 or higher for good Signal/Noise | Temperature | 25°C |
-
Data Analysis:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Carefully integrate the selected analyte signal (e.g., -OCH₃ singlet of the ester) and the selected internal standard signal (e.g., singlet of DSS-d₆).
-
Calculate the concentration using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (WIS / Wsample) * PIS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal (e.g., 3 for -OCH₃)
-
MW = Molecular Weight
-
W = Weight
-
P = Purity of the internal standard
-
Visualization: qNMR Workflow
Caption: Workflow for the qNMR quantification of this compound.
Performance Comparison
The following table summarizes the key performance characteristics of each technique for this application.
| Parameter | HPLC-UV | GC-FID | qNMR |
| Principle | Differential partitioning between liquid/solid phases. | Partitioning between gas/solid phases. | Direct measurement of nuclear spin properties. |
| Specificity | Excellent. Can resolve isomers and closely related compounds. | Excellent. High-resolution capillary columns provide great separating power. | Excellent. Based on unique chemical shifts of protons in the molecule. |
| Sample Prep | Requires dilution and filtration. | Simple dilution. Non-volatile matrix is removed in the injector. | Simple weighing and dissolution. Requires high accuracy weighing. |
| Throughput | High. Typical run times are 10-20 minutes. | High. Typical run times are 10-15 minutes. | Low to Moderate. Long relaxation delays increase experiment time. |
| Precision (%RSD) | < 1% with internal standard. | < 1% with internal standard. | < 1.5% with careful setup. |
| Accuracy | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard. | High. Considered a primary method; less dependent on a matching reference standard. |
| Key Advantage | Widely applicable, robust, and excellent for non-volatile impurities. | Excellent for volatile analytes; matrix interference is minimal. | Provides structural information and "absolute" quantification without a calibration curve. |
| Key Limitation | Potential for column degradation; requires pure reference standards. | Limited to thermally stable and volatile compounds. | Lower sensitivity than chromatographic methods; requires expensive equipment. |
Conclusion and Recommendations
The choice of analytical method for quantifying this compound in a reaction mixture is dictated by the specific requirements of the analysis and the resources available.
-
For routine quality control and high-throughput screening, HPLC-UV is the recommended method. It is robust, precise, and can simultaneously quantify the starting material and product, providing a complete picture of reaction conversion.
-
GC-FID is an excellent alternative, particularly if volatile impurities are of concern. Its primary advantage in this context is the elimination of non-volatile matrix components during injection, simplifying sample preparation.
-
qNMR should be employed when the highest level of accuracy is required or when a certified reference standard of the analyte is unavailable. It serves as an outstanding orthogonal technique to validate the results obtained from chromatography and can be used to determine the purity of the reference standards themselves.
By understanding the fundamental principles and causal relationships within each of these powerful techniques, researchers can confidently select and implement the most appropriate method to generate reliable, accurate, and defensible quantitative data.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jppres.com [jppres.com]
- 8. chromsoc.jp [chromsoc.jp]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 12. enfanos.com [enfanos.com]
A Senior Application Scientist's Guide to the Accurate Determination of Melting Point for Synthesized Methyl 4-Fluorocinnamate
In the realm of synthetic chemistry and drug development, the meticulous characterization of newly synthesized compounds is paramount. Among the fundamental physical constants used for identification and purity assessment, the melting point stands as a critical first-line indicator.[1][2] This guide provides a comprehensive, field-proven protocol for the accurate determination of the melting point of synthesized methyl 4-fluorocinnamate, a versatile intermediate in the pharmaceutical and materials science sectors.[3] We will delve into the causality behind our experimental choices, compare our findings with relevant analogs, and present a self-validating methodology to ensure the trustworthiness of your results.
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. However, the presence of impurities disrupts the crystal lattice, typically resulting in a depressed and broadened melting point range.[4][5][6] Therefore, an accurate melting point determination not only helps confirm the identity of the synthesized compound but also provides a reliable measure of its purity.[7]
Comparative Landscape of Methyl Cinnamate Derivatives
To contextualize the melting point of this compound, it is instructive to compare it with structurally similar cinnamate esters. The electronic nature of the substituent on the phenyl ring significantly influences the intermolecular forces, which in turn dictates the melting point.[5][8]
| Compound Name | Structure | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| Methyl Cinnamate | C₁₀H₁₀O₂ | 162.19 | 34-38[9][10][11] |
| This compound | C₁₀H₉FO₂ | 180.18 | 45-49 [12] |
| Methyl 4-Methylcinnamate | C₁₁H₁₂O₂ | 176.21 | 60-61[13] |
| Methyl 4-Chlorocinnamate | C₁₀H₉ClO₂ | 196.63 | 76-77[14] |
| Methyl 4-Methoxycinnamate | C₁₁H₁₂O₃ | 192.21 | 94-95[15] |
Table 1: Comparison of melting points for various methyl cinnamate derivatives.
The data clearly indicates that the nature and position of the substituent on the phenyl ring have a marked effect on the melting point. The introduction of a fluorine atom in the para position in this compound increases the melting point compared to the unsubstituted methyl cinnamate. This can be attributed to the increased molecular weight and the potential for stronger intermolecular interactions due to the electronegativity of fluorine.
Experimental Workflow for Melting Point Determination
The following workflow is designed to ensure accuracy and reproducibility in the determination of the melting point of synthesized this compound.
Caption: Workflow for accurate melting point determination.
Detailed Experimental Protocol
This protocol utilizes the capillary method, which is a standard and widely accepted technique for melting point determination.[16][17]
Part 1: Instrument Calibration (A Self-Validating System)
Rationale: The accuracy of any melting point apparatus is not absolute and can drift over time. Calibration against certified standards is a critical step to ensure the trustworthiness of your measurements.[18][19] This process creates a correction curve, validating the instrument's performance.
Procedure:
-
Select at least two certified melting point standards that bracket the expected melting point of this compound (45-49 °C). Suitable standards include Vanillin (~81-83 °C) and Acetanilide (~114-116 °C).[20]
-
Following the measurement protocol below (Part 3), determine the observed melting points of the standards.
-
Plot the observed melting point versus the certified melting point for each standard.
-
Generate a calibration curve. For routine work, a simple comparison of the observed vs. certified values is sufficient to establish a correction factor. If the apparatus consistently reads high or low, this correction factor should be applied to all subsequent measurements. Any significant deviation may necessitate instrument servicing.[20]
Part 2: Sample Preparation
Rationale: Improper sample preparation is a leading cause of inaccurate and irreproducible results.[17] The sample must be completely dry, as residual solvent will act as an impurity, causing melting point depression.[21] A finely powdered, homogeneous sample ensures uniform heat transfer.[17]
Procedure:
-
Ensure the synthesized this compound is a dry, crystalline solid. If necessary, dry the sample under vacuum.
-
If the crystals are large, gently crush them into a fine powder using a mortar and pestle.[21]
-
Press the open end of a capillary melting point tube into the powdered sample.[21]
-
Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[21]
-
The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[21]
Part 3: Melting Point Measurement
Rationale: The rate of heating is the most critical experimental parameter.[4] If the sample is heated too quickly near its melting point, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting range.[4][7] A slow heating rate (1-2 °C per minute) is essential for achieving thermal equilibrium between the sample, thermometer, and heating block.[22]
Procedure:
-
Place the packed capillary tube into the melting point apparatus.[16]
-
If the approximate melting point is known (from literature, 45-49 °C), rapidly heat the block to about 15-20 °C below the expected melting point.[22]
-
Decrease the heating rate significantly, such that the temperature rises at a slow, steady rate of 1-2 °C per minute as you approach and pass through the melting range.[21]
-
Record the temperature at which the first drop of liquid appears (T_initial).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T_final).
-
The melting point is reported as the range from T_initial to T_final.
-
Allow the apparatus to cool sufficiently before performing a second measurement for consistency.[22]
Interpreting the Results
-
Purity: A pure sample of this compound should exhibit a sharp melting range, typically 1-2 °C.[5][6][7] A broad melting range (greater than 2 °C) is indicative of impurities.[4]
-
Identity: The experimentally determined melting range should be in close agreement with the literature value of 45-49 °C.[12] A significant deviation, even with a sharp range, could suggest the formation of an isomeric product or an entirely different compound.
-
Mixed Melting Point Technique: To definitively confirm the identity of the synthesized compound, a mixed melting point determination can be performed.[7] An intimate mixture of the synthesized product and an authentic sample of this compound should show no depression or broadening of the melting point.[7]
By adhering to this rigorous, self-validating protocol, researchers can confidently determine the melting point of synthesized this compound, yielding crucial data for compound identification and purity assessment. This foundational analysis underpins the subsequent stages of research and development, ensuring the integrity of the scientific process.
References
- 1. promptpraxislabs.com [promptpraxislabs.com]
- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. What Are The Factors That Affect The Melting Point Determination? Ensure Accurate Results For Your Lab - Kintek Solution [kindle-tech.com]
- 5. sciencing.com [sciencing.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 9. 1754-62-7 Cas No. | Methyl cinnamate | Matrix Scientific [matrixscientific.com]
- 10. Methyl cinnamate - Wikipedia [en.wikipedia.org]
- 11. 反式-肉桂酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-氟肉桂酸甲酯,反式为主 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. chembk.com [chembk.com]
- 14. lookchem.com [lookchem.com]
- 15. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. westlab.com [westlab.com]
- 17. thinksrs.com [thinksrs.com]
- 18. pharmatimesofficial.com [pharmatimesofficial.com]
- 19. csub.edu [csub.edu]
- 20. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Home Page [chem.ualberta.ca]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-fluorocinnamate for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Methyl 4-fluorocinnamate. As a fluorinated aromatic compound frequently used in pharmaceutical development and organic synthesis, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This document moves beyond a simple checklist, offering causal explanations for each step to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the substance's potential hazards is essential. While the specific Safety Data Sheet (SDS) provided by the manufacturer is the definitive source of information, compounds structurally similar to this compound present known hazards.
General Hazard Profile (based on analogous compounds):
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[2][3]
-
Respiratory Irritation: Vapors or dust may cause respiratory irritation.[2][3]
-
Combustibility: Classified as a combustible liquid, with a flashpoint that requires it to be kept away from heat and ignition sources.[2]
-
Aquatic Toxicity: May be toxic to aquatic life, underscoring the importance of preventing its release into the environment.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant nitrile gloves.[4]
-
Ventilation: All handling and transfer of this compound waste must be conducted within a properly functioning chemical fume hood to prevent inhalation of vapors.[4]
-
Consult the SDS: The Occupational Safety and Health Administration (OSHA) requires manufacturers to provide an SDS for all hazardous chemicals.[5] This document contains critical information on handling, storage, and disposal that must be reviewed before work begins.[6]
| Property | Value (for similar compound Methyl 4-fluorobenzoate) | Implication |
| Physical State | Liquid[2] | Contained in a liquid-safe vessel. |
| Flash Point | 78 °C / 172.4 °F[2] | Combustible. Keep away from heat/sparks.[2] |
| Hazards | Skin Irritant, Serious Eye Damage, Respiratory Irritant[2] | Requires full PPE and handling in a fume hood. |
The Core Principle: Waste Segregation
The single most critical step in the proper disposal of this compound is its correct characterization and segregation. Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .[7][8][9]
The rationale for this strict segregation is both financial and technical. Halogenated waste streams require specific disposal methods, often high-temperature incineration with flue gas scrubbing, which is significantly more costly than disposal for non-halogenated solvents.[8][10] Cross-contaminating a large volume of non-halogenated waste with even a small amount of a halogenated compound forces the entire container to be treated as the more hazardous and expensive halogenated waste.[11]
Waste Stream Compatibility Table:
| Waste Type | Mix with this compound? | Reasoning |
| Other Halogenated Organics | YES | Compatible waste stream. Consolidates waste for proper incineration.[7] |
| Non-Halogenated Organics | NO (Critical) | Avoids costly cross-contamination and ensures proper disposal routes for both streams.[8] |
| Strong Acids/Bases | NO | Risk of violent chemical reaction, gas evolution, or container corrosion.[12] |
| Oxidizing Agents | NO | Incompatible; poses a significant reaction and fire risk.[12] |
| Aqueous Waste | NO | Should not be mixed with organic streams; prohibited from sewer disposal.[12] |
| Solid Chemical Waste | NO | Liquid and solid wastes must be kept in separate containers. |
Step-by-Step Disposal Protocol
This protocol aligns with guidelines from the Environmental Protection Agency (EPA) and OSHA for managing hazardous waste in a laboratory setting.[13][14]
Step 1: Container Selection and Preparation
-
Choose the Right Material: Select a clean, leak-proof container made of a chemically compatible material, such as a high-density polyethylene (HDPE) carboy.[15] Crucially, avoid metal containers , as halogenated solvents can degrade over time to produce acidic byproducts (like hydrofluoric acid) that will corrode metal, leading to leaks.[5][15]
-
Ensure a Secure Lid: The container must have a tightly sealing, vapor-tight screw cap to prevent the release of volatile organic compounds (VOCs).[11] Keep the container closed at all times except when actively adding waste.[11]
Step 2: Waste Collection
-
Location: Perform all waste transfers inside a chemical fume hood.[4]
-
Procedure: Carefully pour the this compound waste into the designated "Halogenated Organic Waste" container using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling the Waste Container
Proper labeling is a strict regulatory requirement and is vital for safety.[6][16]
-
Initial Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[8]
-
Content Identification: Clearly write the full chemical name, "this compound," and list any other halogenated compounds added to the container.[7] Vague descriptions are unacceptable.
-
Hazard Communication: Indicate the relevant hazards (e.g., "Flammable," "Irritant") using words or GHS pictograms.[16]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish an SAA.[12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][13]
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[13]
-
Segregation: Ensure the halogenated waste container is physically segregated from incompatible materials like acids and bases within the SAA.[12]
-
Inspections: The SAA must be inspected weekly for leaks and proper labeling.[12]
Step 5: Arranging for Final Disposal
-
Volume Limits: Do not exceed the volume limits for your SAA (typically 55 gallons for hazardous waste).
-
Container Full: Once the waste container is full, it must be removed from the SAA within three days.[12]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[13][17] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be destroyed via controlled incineration.[7][14] Never dispose of this chemical down the drain or in regular trash. [4][13]
Spill Management Protocol
Accidents can happen, and a clear plan is essential.
-
Small Spills (inside a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite or commercial spill pads.[8][11]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, properly labeled hazardous waste container for disposal.[11]
-
-
Large Spills or Spills Outside a Fume Hood:
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. needle.tube [needle.tube]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. usbioclean.com [usbioclean.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 17. One moment, please... [emsllcusa.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 4-fluorocinnamate
This guide provides essential, in-depth technical instruction for the safe handling, use, and disposal of Methyl 4-fluorocinnamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our commitment is to provide value beyond the product, building a foundation of deep trust through scientific integrity and field-proven insights.
Hazard Assessment: The 'Why' Behind the Protective Equipment
This compound is a versatile intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials.[1] Its structure, an aromatic ester containing a carbon-fluorine bond, dictates its specific hazard profile. Understanding these hazards is the critical first step in establishing a robust safety protocol.
The primary risks associated with this compound and its structural analogs are skin, eye, and respiratory irritation.[2][3][4] The presence of the fluorinated aromatic ring also places it within the broader class of organofluorine compounds. While not all organofluorines are hazardous, some classes are noted for their environmental persistence and potential for bioaccumulation, warranting a cautious and contained approach to handling and disposal.[5][6][7][8]
Table 1: Hazard Identification for this compound and Analogous Compounds
| Hazard Classification | GHS Category | Description | Supporting Sources |
|---|---|---|---|
| Skin Irritation / Sensitization | Category 1 / 2 | May cause skin irritation or an allergic skin reaction.[4][9] | [2][3][4][9] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation or damage upon contact.[4] | [2][3][4] |
| Respiratory Irritation | Category 3 | May cause respiratory irritation if inhaled as dust or vapor.[4] | [4] |
| Aquatic Hazard (Acute) | Category 2 | Toxic to aquatic life.[9] |[9] |
The Core PPE Protocol: A Multi-Layered Defense
A risk-based approach is mandatory. The level of PPE must be matched to the scale and conditions of the procedure. The following protocol establishes a baseline for handling this compound in a typical laboratory setting.
Hand Protection: Selecting the Correct Barrier
The selection of appropriate gloves is arguably the most critical decision for direct chemical handling. This compound is an ester with an aromatic component, a combination that can challenge common glove materials.[10][11]
-
For Incidental Contact (e.g., weighing, transfers in a fume hood): Double-gloving with high-quality Nitrile gloves is recommended.[12] Nitrile provides good dexterity and splash protection against a wide range of chemicals.[13][14] However, it is crucial to understand that this is for incidental splash exposure only. If a splash occurs, gloves should be removed and replaced immediately.[14]
-
For Prolonged or Immersion Contact: For tasks involving potential prolonged contact, such as large-scale reactions or cleaning equipment, a more robust glove material is required. Butyl Rubber is an excellent choice for handling esters.[10][15] For broad protection against both aromatic compounds and esters, Viton™ or a multi-layered laminate glove (e.g., Silver Shield®/Norfoil®) should be used.[16][17]
Table 2: Glove Selection Guide for this compound
| Glove Material | Recommended Use Case | Rationale & Limitations |
|---|---|---|
| Nitrile | Incidental Splash Protection Only. (Standard lab operations) | Good dexterity and general use. Not suitable for prolonged contact with aromatic esters.[14][18] |
| Butyl Rubber | Extended Use / Small Spills. (Reaction workup, purification) | Superior resistance to esters, ketones, and aldehydes.[10][15] |
| Viton™ / Laminate Film | High-Risk Operations / Large Spills. (Large-scale work, decontamination) | Excellent chemical resistance to aromatic hydrocarbons and a wide range of aggressive chemicals.[16][17] Can be less dexterous.[16] |
Protocol 1: Proper Glove Technique
-
Inspect: Before every use, check gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry. When double-gloving, don the first pair, then the second pair over the first, ensuring the cuff of the outer glove extends over the cuff of the lab coat sleeve.
-
Doffing (Removal):
-
With your gloved right hand, pinch the palm of the left glove and peel it off, turning it inside out.
-
Hold the removed glove in your gloved right hand.
-
Slide the fingers of your now-bare left hand under the cuff of the right glove.
-
Peel the right glove off, turning it inside out and enclosing the first glove.
-
Dispose of the gloves in the designated chemical waste container.[9]
-
Wash hands thoroughly with soap and water.[2]
-
Eye and Face Protection: Shielding from Splashes and Vapors
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Recommended Standard: Due to the risk of serious eye irritation, chemical splash goggles that provide a complete seal around the eyes are required when handling liquid solutions of this compound.[2][4][15]
-
Maximum Protection: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[3][15]
Body Protection: Preventing Skin Contact
-
A flame-resistant laboratory coat must be worn at all times, buttoned completely.
-
For procedures with a high splash potential, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber.[13]
-
Wear long pants and fully enclosed shoes. Do not wear shorts, skirts, or open-toed shoes in the laboratory.
Respiratory Protection: Averting Inhalation Hazards
Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood. However, it becomes essential under certain conditions:
-
Handling the solid powder outside of a fume hood.
-
Generating dust or aerosols. [9]
-
Heating the material, which increases its vapor pressure.
-
Responding to a spill.
In these situations, a NIOSH-approved respirator is mandatory.[2][4] A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is appropriate. If particulates are also present (i.e., dust), a combination OV/P100 cartridge should be used.
Procedural Integrity: From Lab Bench to Disposal
Safe handling extends beyond wearing the correct PPE. It involves integrating safety into every step of the workflow, from planning to disposal.
Operational Workflow: A Decision-Making Framework
The following diagram outlines the logical flow for selecting the appropriate level of PPE based on the planned laboratory task.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. biosynth.com [biosynth.com]
- 5. Organic fluorine chemicals [caryinstitute.org]
- 6. PFAS - Wikipedia [en.wikipedia.org]
- 7. textechindustries.com [textechindustries.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 11. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 12. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 13. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. mcrsafety.com [mcrsafety.com]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. ehs.sfsu.edu [ehs.sfsu.edu]
- 18. cdn.mscdirect.com [cdn.mscdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
